6-Thiofucose Pentaacetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H22O10S |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-4,5,6-triacetyloxy-2-(acetylsulfanylmethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C16H22O10S/c1-7(17)22-13-12(6-27-11(5)21)26-16(25-10(4)20)15(24-9(3)19)14(13)23-8(2)18/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16?/m0/s1 |
InChI Key |
BTEKCGJCPLXBRE-JSKHOMAGSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](OC([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)CSC(=O)C |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CSC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
6-Thiofucose Pentaacetate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Structure, Properties, and Applications of a Key Metabolic Glycoengineering Agent
Introduction
6-Thiofucose Pentaacetate is a peracetylated derivative of 6-thiofucose, a synthetic analog of L-fucose. Its primary application lies in the field of metabolic glycoengineering, a powerful technique that enables the introduction of modified sugars into cellular glycans. The peracetylated form enhances cell permeability, allowing the thiofucose moiety to be efficiently delivered into cells. Once inside, it is deacetylated and incorporated into fucosylated glycans through the fucose salvage pathway. The presence of the thiol group provides a unique chemical handle for bioorthogonal conjugation, making it a valuable tool for researchers in cell biology and drug development, particularly for the creation of antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a fucose core with the hydroxyl groups at positions 1, 2, 3, and 4 acetylated, and the 6-hydroxyl group replaced by a thioacetyl group.
Synonyms: (3S,4R,5S,6R)-6-((Acetylthio)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate, 1,2,3,4,6-pentaacetate-6-thio-L-Galactopyranose[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1456696-03-9 | [1] |
| Molecular Formula | C16H22O10S | [1] |
| Molecular Weight | 406.405 g/mol | [1] |
| Appearance | Neat | [1] |
| InChI | InChI=1S/C16H22O10S/c1-7(17)22-13-12(6-27-11(5)21)26-16(25-10(4)20)15(24-9(3)19)14(13)23-8(2)18/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16?/m0/s1 | [1] |
Synthesis
A general one-pot method for the synthesis of per-O-acetylated thioglycosides from unprotected reducing sugars has been reported. This procedure involves the sequential per-O-acetylation and thioglycosidation catalyzed by BF3·OEt2. While a specific protocol for this compound is not detailed in the available literature, this general method provides a viable synthetic route.
Biological Activity and Applications
The primary biological application of this compound is in metabolic glycoengineering. The peracetylated form allows for efficient passage across the cell membrane. Intracellular esterases are believed to remove the acetyl groups, liberating 6-thiofucose. This modified sugar can then enter the fucose salvage pathway, leading to its incorporation into cellular glycans.
The key utility of this incorporation lies in the introduction of a reactive thiol group onto the cell surface or on specific glycoproteins. This thiol group can then be used for bioorthogonal "click" chemistry reactions, such as maleimide chemistry, to attach probes, imaging agents, or therapeutic payloads like cytotoxic drugs for the generation of antibody-drug conjugates (ADCs).
Signaling Pathway and Metabolic Incorporation
The metabolic incorporation of this compound into cellular glycans follows the fucose salvage pathway. The following diagram illustrates the key steps.
References
The Pivotal Role of the Pentaacetate Group in 6-Thiofucose: A Technical Guide for Drug Development Professionals
An in-depth examination of the chemical strategy enabling the therapeutic potential of 6-thiofucose in advanced drug development.
In the landscape of modern therapeutics, particularly in the realm of antibody-drug conjugates (ADCs), the precise modification of biomolecules is paramount. 6-Thiofucose, a sulfur-containing analog of L-fucose, has emerged as a critical component in the site-specific conjugation of cytotoxic payloads to monoclonal antibodies, enhancing their therapeutic efficacy. However, the journey of 6-thiofucose from a synthetic building block to a functional component of a targeted therapy is critically dependent on a strategic chemical modification: peracetylation. This technical guide elucidates the indispensable role of the pentaacetate group in 6-thiofucose, detailing its function as a protecting group, its impact on cellular uptake, and the subsequent metabolic activation that unleashes the therapeutic potential of this thiolated sugar.
The Pentaacetate Group: A Key to Controlled Reactivity and Cellular Delivery
The primary role of the pentaacetate group in 6-thiofucose is to serve as a protecting group for the hydroxyl moieties of the sugar.[1][2] Carbohydrates are replete with hydroxyl groups of similar reactivity, making selective chemical transformations challenging.[1] Peracetylation, the process of converting all hydroxyl groups to acetate esters, temporarily masks their reactivity. This allows for specific chemical manipulations at other positions of the sugar molecule and prevents unwanted side reactions during synthesis and storage.
More critically for its application in drug development, the pentaacetate form of 6-thiofucose dramatically enhances its cellular permeability . The polar hydroxyl groups of free sugars hinder their ability to passively diffuse across the nonpolar lipid bilayer of the cell membrane. By converting these hydroxyls into less polar acetate esters, the lipophilicity of the molecule is significantly increased, facilitating its entry into the cell.[3][4]
Once inside the cell, the pentaacetate group is designed to be transient. Cellular esterases, ubiquitous enzymes in the cytoplasm, efficiently hydrolyze the acetate esters, regenerating the free hydroxyl groups of 6-thiofucose.[3] This intracellular deprotection is a crucial step, as it releases the active form of the sugar, making it available for metabolic processing and incorporation into glycoproteins.
Experimental Protocols
Synthesis of 6-Thio-L-fucose Pentaacetate (Peracetylation)
This protocol is adapted from general methods for the per-O-acetylation of unprotected sugars.
Materials:
-
6-Thio-L-fucose
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve 6-Thio-L-fucose (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (5.0-6.0 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 6-Thio-L-fucose pentaacetate.
Deprotection of 6-Thio-L-fucose Pentaacetate (Zemplén Deacetylation)
This protocol describes the removal of the acetate protecting groups to yield free 6-thiofucose.
Materials:
-
6-Thio-L-fucose pentaacetate
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M)
-
Methanol (anhydrous)
-
Amberlite IR120 (H⁺) resin or other acidic ion-exchange resin
-
TLC plates and appropriate developing solvents
Procedure:
-
Dissolve 6-Thio-L-fucose pentaacetate (1.0 eq) in anhydrous methanol under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a catalytic amount of sodium methoxide solution in methanol.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Neutralize the reaction mixture by adding Amberlite IR120 (H⁺) resin until the pH is neutral.
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain crude 6-thiofucose.
-
If necessary, purify the product further by chromatography.
Quantitative Data Summary
The incorporation of thiolated fucose analogs into monoclonal antibodies has been shown to significantly enhance their therapeutic properties. The following tables summarize key quantitative data from studies on 5-thio-L-fucose, a closely related analog of 6-thiofucose, which demonstrates the impact of this modification.
Table 1: Incorporation of 5-Thio-L-fucose into Rituximab Glycans
| 5-Thio-L-fucose Concentration (µM) | Core Fucosylation (%) | Afucosylation (%) | Thiofucosylation (%) |
| 0 (Control) | 91 | 8 | 0 |
| 50 | Not Reported | 18 | 14 |
| 200 | Not Reported | Not Reported | Not Reported |
| 400 | Not Reported | Not Reported | Not Reported |
| 800 | 5 | 48 | 47 |
Data adapted from a study on 5-Thio-L-fucose, which is expected to have similar incorporation characteristics to 6-Thiofucose.[5][6][7]
Table 2: Enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC) of Rituximab with 5-Thio-L-fucose
| Antibody | EC₅₀ (ng/mL) | Fold Enhancement in Potency |
| Rituximab (Control) | 87 | - |
| Rituximab with 5-Thio-L-fucose (200 µM) | 38 | 2.3 |
| Rituximab with 5-Thio-L-fucose (400 µM) | 34 | 2.6 |
| Rituximab with 5-Thio-L-fucose (800 µM) | 37 | 2.4 |
EC₅₀ represents the concentration of antibody that induces a half-maximal response in an ADCC assay. A lower EC₅₀ indicates higher potency. Data is based on studies with 5-Thio-L-fucose.[5][6][7]
Visualizing the Pathway and Process
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the key signaling pathway and experimental workflow.
Caption: Cellular uptake and metabolic processing of this compound.
Caption: Mechanism of action for an ADC utilizing 6-thiofucose for conjugation.
Conclusion
The pentaacetate group of 6-thiofucose is not merely an incidental modification but a cornerstone of a sophisticated chemical strategy. It serves as a crucial protecting group during synthesis and, more importantly, acts as a "pro-drug" delivery system, enabling the efficient transport of the thiolated sugar into target cells. Once inside, the facile enzymatic removal of the acetate groups liberates the active 6-thiofucose, allowing for its metabolic incorporation into therapeutic proteins. This elegant approach of using a temporary chemical modification to overcome biological barriers is a powerful tool in the arsenal of drug development professionals, paving the way for the creation of more potent and precisely targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Utilizing Reusable Catalyst Phosphotungstic Acid for the Synthesis of Thioglycoside from Per-O-acetyl Saccharides with Microwave-Assisted and De-O-acetylation with Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Fucose Derivatives with Thiol Motifs towards Suicide Inhibition of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Efficient synthesis of 6-thio and 3-thio analogues of Amiprilose and related compounds | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Cellular Mechanism of Action of 6-Thiofucose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycoengineering is a powerful technique for modifying cellular glycosylation pathways to introduce non-natural monosaccharides into glycoconjugates.[1][2] This approach allows for the precise installation of chemical functionalities onto cell surfaces or proteins, enabling a wide range of applications in research and therapeutics. Fucosylation, the addition of the deoxyhexose L-fucose to glycans, is a critical terminal modification involved in numerous biological processes, including immune responses, inflammation, cancer metastasis, and the modulation of antibody effector functions.[2][3][4]
6-Thiofucose pentaacetate is a synthetic, cell-permeable analog of fucose that serves as a powerful tool in metabolic glycoengineering. Its peracetylated form allows for efficient passage across the cell membrane. Once inside the cell, it is metabolized and incorporated into glycans, providing a unique chemical handle—a thiol group—for subsequent bioconjugation or for modulating the biological activity of the modified glycoprotein. This guide provides an in-depth overview of the cellular mechanism of action of this compound, its functional consequences, and the experimental protocols used to study its effects.
Core Mechanism of Action: Metabolic Incorporation and Bio-orthogonal Chemistry
The primary mechanism of this compound involves its uptake, metabolic activation through the fucose salvage pathway, and subsequent incorporation into cellular glycans by fucosyltransferases.
Cellular Uptake and Activation
The five acetate groups on this compound render the molecule lipophilic, facilitating its passive diffusion across the cell membrane. Inside the cell, non-specific intracellular esterases hydrolyze the acetate esters, releasing the free monosaccharide, 6-thiofucose.[2] This unmasking step is crucial for the molecule to enter the natural metabolic pathway for fucose.
The Fucose Salvage Pathway
Free 6-thiofucose is processed by the enzymes of the fucose salvage pathway. It is first phosphorylated by fucose kinase (FUK) to form 6-thiofucose-1-phosphate. Subsequently, GDP-fucose pyrophosphorylase (GFPP) converts this intermediate into the activated sugar nucleotide donor, guanosine diphosphate-6-thiofucose (GDP-6-thiofucose). This activated analog is the substrate that competes with the endogenous GDP-fucose for incorporation into glycans.
Incorporation by Fucosyltransferases
GDP-6-thiofucose serves as a substrate for various fucosyltransferases (FUTs), the enzymes that transfer fucose onto N- and O-linked glycans. A key enzyme in this process is FUT8, which mediates α-1,6-fucosylation (core fucosylation) of the innermost GlcNAc residue of N-glycans on proteins like monoclonal antibodies.[5] The ability of FUT8 to utilize GDP-6-thiofucose demonstrates the permissiveness of the cellular fucosylation machinery.[5][6] This incorporation results in glycoproteins displaying a reactive thiol group at the C-6 position of the fucose residue.
Functional Consequences and Applications
The metabolic incorporation of 6-thiofucose has significant implications for protein function and enables novel biotechnological applications, particularly in the development of antibody-drug conjugates (ADCs).
Site-Specific Antibody-Drug Conjugation
The thiol group introduced by 6-thiofucose provides a specific chemical handle for bioconjugation. This is particularly valuable for creating homogeneous ADCs. Using maleimide chemistry, a cytotoxic drug linked to a maleimide group can be covalently attached to the thiol on the thiofucosylated antibody.[1][6] This method offers a significant advantage over traditional ADC production methods, which often result in heterogeneous mixtures with varying drug-to-antibody ratios (DAR). Metabolic glycoengineering with this compound can produce ADCs with a more defined DAR, leading to improved pharmacokinetics and safety profiles.[6][7]
References
- 1. Exploiting metabolic glycoengineering to advance healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. Metabolic Engineering of Monoclonal Antibody Carbohydrates for AntibodyâDrug Conjugation [figshare.com]
- 6. Metabolic engineering of monoclonal antibody carbohydrates for antibody-drug conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Applications of 6-Thiofucose Pentaacetate in Glycobiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins and lipids, is a fundamental post-translational modification that plays a critical role in a vast array of biological processes, including cell-cell recognition, signaling, and immune responses. The study of these complex "glyco-codes" falls under the purview of glycobiology. Chemical tools that allow for the precise investigation and manipulation of glycosylation are therefore invaluable to the field. 6-Thiofucose pentaacetate is one such tool, a powerful chemical probe for the study of fucosylation, a specific type of glycosylation involving the addition of the deoxyhexose sugar, fucose.
This technical guide provides a comprehensive overview of the applications of this compound in glycobiology. We will delve into its mechanism of action, provide detailed experimental protocols for its use, present quantitative data from key studies, and visualize complex biological pathways and experimental workflows.
Mechanism of Action: Metabolic Glycoengineering
This compound is a cell-permeable analog of fucose. The five acetate groups enhance its lipophilicity, allowing it to readily cross cell membranes. Once inside the cell, non-specific intracellular esterases remove the acetate groups, liberating 6-thiofucose.[1] This thio-sugar is then processed by the cell's natural fucose salvage pathway.[2]
The key steps are as follows:
-
Deacetylation: Intracellular esterases convert this compound to 6-thiofucose.
-
Phosphorylation: Fucokinase (FUK) phosphorylates 6-thiofucose to 6-thiofucose-1-phosphate.
-
Activation: GDP-fucose pyrophosphorylase (GFPP) converts 6-thiofucose-1-phosphate to GDP-6-thiofucose.
This activated GDP-6-thiofucose then serves as a substrate for fucosyltransferases (FUTs), the enzymes responsible for attaching fucose to glycan chains on proteins and lipids.[2] By competing with the natural substrate, GDP-fucose, GDP-6-thiofucose is incorporated into nascent glycans, effectively introducing a thiol group at the 6-position of the fucose residue. This thiol group serves as a chemical handle for subsequent bioorthogonal reactions.
Figure 1: Fucose Salvage Pathway for this compound.
Core Applications in Glycobiology
The introduction of a reactive thiol group onto glycoproteins opens up a plethora of applications for researchers.
Site-Specific Protein Modification and Antibody-Drug Conjugates (ADCs)
One of the most significant applications of this compound is in the generation of site-specifically modified proteins, particularly monoclonal antibodies (mAbs) for the development of antibody-drug conjugates (ADCs).[2] Traditional methods for creating ADCs often involve the stochastic conjugation of drugs to lysine or cysteine residues, resulting in a heterogeneous mixture of products with varying drug-to-antibody ratios (DARs) and potentially compromised efficacy and pharmacokinetics.[3]
Metabolic glycoengineering with this compound allows for the precise installation of a thiol handle within the Fc glycan of an antibody. This thio-fucosylated antibody can then be conjugated to a maleimide-functionalized drug, resulting in a homogeneous ADC with a defined DAR.[2] This approach offers several advantages:
-
Homogeneity: Produces ADCs with a consistent DAR, leading to improved batch-to-batch consistency and predictable in vivo behavior.[2]
-
Site-Specificity: The conjugation site is distant from the antigen-binding domains, minimizing interference with antibody function.
-
Improved Pharmacokinetics: A more homogeneous product can lead to a more predictable pharmacokinetic profile.
Probing Fucosylation and Fucosyltransferase Activity
This compound can be used as a chemical reporter to study the dynamics of fucosylation in living cells. By metabolically labeling cells and then reacting the incorporated thiol groups with a fluorescent maleimide probe, researchers can visualize the localization and abundance of fucosylated glycoproteins using techniques like fluorescence microscopy and flow cytometry. This approach can be used to investigate changes in fucosylation in response to different stimuli or in disease states.
Furthermore, the incorporation of 6-thiofucose can be used to probe the substrate specificity of different fucosyltransferases. By analyzing which glycoproteins are labeled, researchers can gain insights into the targets of specific FUTs.
Cellular Imaging and Tracking
The ability to tag fucosylated glycans with fluorescent probes enables the imaging and tracking of these molecules in living cells. This can provide valuable information about the trafficking of glycoproteins, their localization to specific cellular compartments, and their involvement in dynamic cellular processes.
Quantitative Data
The efficiency of metabolic labeling with fucose analogs can vary depending on the cell type, the specific analog used, and the culture conditions. The following table summarizes key quantitative data from studies using thio-fucose analogs. It is important to note that much of the detailed quantitative work has been published on the 5-thio-L-fucose analog, which has a similar mechanism of action to the 6-thio version.
| Parameter | Cell Line | Compound | Concentration | Result | Reference |
| Reduction of Core-Fucosylation | CHO | 5-Thio-L-Fucose | Dose-dependent | Up to a minimum of 5% core-fucosylation | [4] |
| Increase in Afucosylation | CHO | 5-Thio-L-Fucose | Dose-dependent | Up to 48% increase in afucosylation | [4] |
| Incorporation of Thio-Fucose | CHO | 5-Thio-L-Fucose | Dose-dependent | Up to 47% incorporation in place of core-fucose | [4] |
| Enhancement of FcγRIIIa Binding | CHO-produced Rituximab | 5-Thio-L-Fucose | Not specified | Up to 7.7-fold enhancement | [4] |
| Enhancement of ADCC Efficacy | CHO-produced Rituximab | 5-Thio-L-Fucose | Not specified | 1.5-fold enhancement | [5][6] |
| Enhancement of ADCC Potency | CHO-produced Rituximab | 5-Thio-L-Fucose | Not specified | 2.6-fold enhancement | [5][6] |
| Incorporation into Antibody Carbohydrate | Not specified | 6-Thiofucose | Not specified | "Good efficiency" | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Metabolic Labeling of Mammalian Cells
This protocol describes the general procedure for metabolically labeling glycoproteins in cultured mammalian cells with this compound.
Materials:
-
Mammalian cell line of interest (e.g., CHO, HEK293)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin-EDTA
Procedure:
-
Cell Culture: Culture the mammalian cells to the desired confluency (typically 70-80%) in a T-flask or multi-well plate.
-
Preparation of Labeling Medium: Prepare the complete cell culture medium containing the desired final concentration of this compound. A typical starting concentration range is 25-100 µM. The stock solution of this compound in DMSO should be added to the medium such that the final concentration of DMSO does not exceed 0.5% (v/v).
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time will depend on the cell line and the turnover rate of the glycoproteins of interest.
-
Cell Harvest: After incubation, harvest the cells. For adherent cells, wash with PBS and then detach using a cell scraper or trypsin-EDTA. For suspension cells, collect by centrifugation.
-
Cell Lysis and Protein Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) to extract the total protein.
-
Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The protein lysate is now ready for downstream applications such as Western blotting or conjugation reactions.
Figure 2: Experimental Workflow for Metabolic Labeling.
Protocol 2: Maleimide Conjugation to Thio-fucosylated Proteins
This protocol describes the conjugation of a maleimide-functionalized molecule (e.g., a fluorescent dye or a drug) to the thiol groups on metabolically labeled proteins.
Materials:
-
Thio-fucosylated protein sample (from Protocol 1)
-
Maleimide-functionalized molecule of interest (stock solution in DMSO or DMF)
-
Reaction buffer (e.g., PBS, pH 7.0-7.5, degassed)
-
Reducing agent (optional, e.g., TCEP)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the thio-fucosylated protein solution in the degassed reaction buffer. The protein concentration should typically be in the range of 1-10 mg/mL.
-
(Optional) Reduction of Disulfides: If the protein contains disulfide bonds that may interfere with the reaction or if reduction is desired for other reasons, a mild reducing agent like TCEP can be added at a 10-fold molar excess and incubated for 30 minutes at room temperature.
-
Preparation of Maleimide Solution: Prepare a stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the maleimide solution to the protein solution at a 10-20 fold molar excess. The reaction should be performed with gentle stirring or vortexing.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The reaction vessel should be flushed with an inert gas (e.g., nitrogen or argon) and sealed to prevent re-oxidation of the thiols.
-
Purification: Remove the unreacted maleimide reagent and other small molecules by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Characterization: The resulting conjugate can be characterized by various analytical techniques, including SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
Figure 3: Workflow for Maleimide Conjugation.
Protocol 3: Analysis of Thio-fucosylated Glycoproteins by Mass Spectrometry
This protocol provides a general workflow for the analysis of glycoproteins metabolically labeled with this compound using mass spectrometry.
Materials:
-
Thio-fucosylated glycoprotein sample
-
Trypsin (for proteomics)
-
PNGase F (for N-glycan release)
-
Enrichment materials (e.g., lectin affinity columns, thiol-reactive resins)
-
Mass spectrometer (e.g., ESI-Q-TOF, MALDI-TOF)
Procedure:
-
Sample Preparation: The protein sample can be analyzed either as intact glycoproteins or as glycopeptides/released glycans.
-
Intact Protein Analysis: The purified conjugate can be directly analyzed by mass spectrometry to determine the overall mass and drug-to-antibody ratio (for ADCs).
-
Glycopeptide Analysis: The protein sample is digested with trypsin to generate peptides. The resulting peptide mixture can be analyzed directly or after enrichment for glycopeptides.
-
Released Glycan Analysis: The N-glycans can be released from the glycoproteins using PNGase F. The released glycans are then typically labeled with a fluorescent tag for LC-MS analysis.
-
-
Enrichment (Optional): To increase the sensitivity of detection, the thio-fucosylated glycoproteins or glycopeptides can be enriched using lectin affinity chromatography (using lectins that bind fucose) or by using thiol-reactive resins that specifically capture the modified molecules.
-
Mass Spectrometry Analysis: The prepared samples are analyzed by mass spectrometry.
-
LC-MS/MS: Liquid chromatography is used to separate the components of the mixture before they are introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) is then used to fragment the molecules and obtain structural information.
-
MALDI-TOF: This technique is often used for the analysis of released glycans and can provide a rapid profile of the glycan population.
-
-
Data Analysis: The mass spectrometry data is analyzed using specialized software to identify the glycoproteins, map the glycosylation sites, and characterize the structure of the incorporated thio-fucosylated glycans.
Conclusion
This compound is a versatile and powerful tool for the study of fucosylation in glycobiology. Its ability to be metabolically incorporated into glycans provides a means to introduce a unique chemical handle for a wide range of applications, from the site-specific modification of therapeutic proteins to the imaging and tracking of glycoproteins in living cells. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this valuable chemical probe in their own research endeavors. As the field of glycobiology continues to expand, the applications of chemical tools like this compound will undoubtedly play an increasingly important role in unraveling the complexities of the glycome.
References
- 1. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of monoclonal antibody carbohydrates for antibody-drug conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of 5‐Thio‐L‐Fucose to modulate binding affinity of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of 5-Thio-L-Fucose to modulate binding affinity of therapeutic proteins. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Use of 5-Thio-L-Fucose to modulate binding affinity of therapeutic proteins. | Sigma-Aldrich [sigmaaldrich.com]
6-Thiofucose Pentaacetate: An In-depth Technical Guide for Studying Protein Fucosylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of 6-Thiofucose Pentaacetate as a chemical tool to study protein fucosylation. This approach allows for the metabolic incorporation of a thiolated fucose analog into glycoproteins, enabling their subsequent detection and manipulation.
Introduction to Protein Fucosylation and its Significance
Protein fucosylation, the addition of a fucose sugar to N-linked or O-linked glycans, is a critical post-translational modification involved in a myriad of biological processes. These processes include cell adhesion, signaling, and immune responses. Aberrant fucosylation is a hallmark of several diseases, including cancer, making it a key area of research and a potential target for therapeutic intervention. The study of fucosylation has been greatly advanced by the development of chemical reporters, such as this compound, that allow for the tracking and characterization of fucosylated proteins.
The Principle of Metabolic Labeling with this compound
This compound is a cell-permeable analog of fucose. The pentaacetate groups enhance its lipophilicity, facilitating its passage across the cell membrane. Once inside the cell, cytosolic esterases are thought to remove the acetate groups, releasing 6-thiofucose. This modified sugar is then processed by the native fucose salvage pathway.
The key steps are:
-
Cellular Uptake and Deacetylation: this compound enters the cell.
-
Salvage Pathway Activation: Intracellular esterases remove the acetate groups, yielding 6-thiofucose.
-
Phosphorylation: Fucokinase (FUK) phosphorylates 6-thiofucose to 6-thiofucose-1-phosphate.
-
Activation: GDP-L-fucose pyrophosphorylase (GFPP) converts 6-thiofucose-1-phosphate to GDP-6-thiofucose.
-
Incorporation: Fucosyltransferases (FUTs) utilize GDP-6-thiofucose as a donor substrate, incorporating 6-thiofucose into nascent glycan chains on proteins.
The incorporated 6-thiofucose introduces a reactive thiol group onto the glycoprotein, which can be exploited for subsequent detection and conjugation.
Signaling Pathway: The Fucose Salvage Pathway
The metabolic incorporation of 6-thiofucose relies on the cellular machinery of the fucose salvage pathway. Understanding this pathway is crucial for designing and interpreting experiments using this compound.
Caption: Metabolic activation of 6-Thiofucose via the fucose salvage pathway.
Experimental Protocols
Metabolic Labeling of Cells with this compound
This protocol describes the general procedure for metabolically labeling cultured cells. Optimization of concentration and incubation time is recommended for each cell line.
Materials:
-
This compound (Ac46S-Fuc)
-
Cell culture medium appropriate for the cell line
-
Cultured cells
-
DMSO (for stock solution)
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10-100 mM. Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Labeling: Dilute the this compound stock solution directly into the cell culture medium to the desired final concentration (e.g., 25-100 µM).
-
Incubation: Incubate the cells with the labeling medium for 24-72 hours. The optimal incubation time will depend on the cell type and the turnover rate of the glycoproteins of interest.
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated sugar analog.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream analysis.
Detection of 6-Thiofucosylated Proteins via Maleimide Chemistry
The thiol group introduced by 6-thiofucose allows for covalent modification with thiol-reactive probes, such as maleimides conjugated to fluorophores or biotin.
Materials:
-
Metabolically labeled cell lysate
-
Maleimide-conjugated probe (e.g., Maleimide-PEG2-Biotin, Alexa Fluor 488 C5 Maleimide)
-
TCEP (tris(2-carboxyethyl)phosphine) solution (optional, for reducing disulfide bonds)
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Lysate Preparation: Take a known amount of protein from the metabolically labeled cell lysate.
-
(Optional) Reduction: If necessary to ensure the thiol group on 6-thiofucose is accessible and not involved in disulfide bonds, the lysate can be treated with a reducing agent like TCEP (final concentration 1-5 mM) for 30 minutes at room temperature.
-
Labeling Reaction: Add the maleimide-conjugated probe to the cell lysate at a final concentration of 10-100 µM.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation, protected from light if using a fluorescent probe.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or DTT.
-
Analysis by SDS-PAGE and Western Blot:
-
Add SDS-PAGE sample buffer to the labeled lysate and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
For fluorescently labeled proteins, visualize the gel directly using an appropriate imager.
-
For biotin-labeled proteins, transfer the proteins to a membrane (e.g., PVDF) and detect using streptavidin-HRP followed by chemiluminescence.
-
Quantitative Data Presentation
The efficiency of 6-thiofucose incorporation and its effect on overall fucosylation can be quantified using mass spectrometry-based approaches. While specific data for this compound is limited, data from the closely related 5-thiofucose provides a strong indication of the expected outcomes.
Table 1: Effect of 5-Thio-L-Fucose on the Fucosylation Profile of a Monoclonal Antibody
| Treatment Condition | Fucosylation (%) | Thiofucosylation (%) | Afucosylation (%) |
| Control | 91 | 0 | 9 |
| 25 µM 5-Thiofucose | 13 | 46 | 41 |
| 50 µM 5-Thiofucose | 7 | 45 | 48 |
| 100 µM 5-Thiofucose | 5 | 47 | 48 |
Data adapted from studies on 5-Thio-L-Fucose, which is expected to have similar metabolic effects to 6-Thiofucose.
Table 2: Mass Spectrometry Parameters for Detecting Thiofucosylated Glycans
| Parameter | Value |
| Mass Shift (Fucose to Thiofucose) | +15.979 Da |
| Parent Ion (m/z) | Dependent on specific glycopeptide |
| Fragment Ions (Y-ions) | Show a +16 Da shift if thiofucosylated |
Experimental Workflow Visualization
The overall workflow for studying protein fucosylation using this compound can be visualized as follows:
Caption: General workflow for labeling and detecting thiofucosylated proteins.
Applications in Research and Drug Development
The ability to metabolically label fucosylated proteins with this compound opens up numerous avenues for research and therapeutic development:
-
Identification of Fucosylated Proteins: Labeled proteins can be enriched using affinity purification (e.g., with streptavidin beads for biotinylated proteins) and subsequently identified by mass spectrometry. This allows for the characterization of the "fucoproteome" under different cellular conditions.
-
Visualization of Fucosylated Proteins: Fluorescently tagged thiofucosylated proteins can be visualized in cells and tissues using microscopy, providing spatial and temporal information about their localization.
-
Antibody-Drug Conjugates (ADCs): The thiol handle introduced by 6-thiofucose can be used as a specific site for the conjugation of drugs to antibodies. This approach has been shown to produce ADCs with defined drug-to-antibody ratios and potent cytotoxic activities.[1]
-
Studying Fucosylation Dynamics: Pulse-chase experiments using this compound can be employed to study the turnover and dynamics of protein fucosylation.
Conclusion
This compound is a powerful tool for the study of protein fucosylation. Its metabolic incorporation into glycoproteins provides a versatile handle for their detection, identification, and functional characterization. The methodologies outlined in this guide provide a framework for researchers to apply this technology to their specific areas of interest, from fundamental cell biology to the development of novel therapeutics. As our understanding of the importance of fucosylation in health and disease continues to grow, tools like this compound will be indispensable for advancing the field.
References
6-Thiofucose Pentaacetate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for 6-Thiofucose Pentaacetate. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound at the time of publication, this document combines information from suppliers, general safety protocols for acetylated thiols, and data for structurally related compounds. Researchers should always consult the most recent supplier-provided SDS and conduct a thorough risk assessment before handling this chemical.
Chemical and Physical Properties
While a comprehensive, experimentally verified dataset for this compound is not publicly available, the following table summarizes known and inferred properties.
| Property | Value | Source |
| CAS Number | 1456696-03-9 | Supplier Data |
| Molecular Formula | C₁₆H₂₂O₁₀S | Supplier Data |
| Molecular Weight | 406.405 g/mol | Supplier Data |
| Appearance | Assumed to be a solid | Inferred |
| Odor | Likely strong, unpleasant (typical of thiols) | General Thiol Properties |
| Solubility | No data available | - |
| Stability | Potentially air and moisture sensitive; susceptible to oxidation | General Thiol Properties |
Hazard Profile and Safety Precautions
Based on the safety data for similar chemical compounds from Toronto Research Chemicals and general knowledge of thiols, this compound should be handled as a potentially hazardous substance.
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Stench: Thiol compounds are known for their powerful and unpleasant odors.
-
Air Sensitivity: The thiol group may be susceptible to oxidation when exposed to air, especially at a higher pH.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the substance is handled as a powder or if aerosols may be generated, a respirator may be necessary.
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.
Engineering Controls:
-
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure and contain odors.
-
For reactions sensitive to oxidation, the use of an inert atmosphere (e.g., argon or nitrogen) and Schlenk line techniques is recommended.
General Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from oxidizing agents.
-
For long-term storage, consider flushing the container with an inert gas.
Experimental Protocols: General Guidelines for Handling
The following is a generalized experimental protocol for handling air-sensitive and malodorous compounds like this compound. This should be adapted to the specific requirements of your experiment.
Materials:
-
This compound
-
Dry, degassed solvents
-
Schlenk glassware
-
Inert gas supply (argon or nitrogen) with a manifold or balloon
-
Syringes and needles
-
Bleach solution (for decontamination)
Procedure:
-
Preparation: Set up the reaction in a chemical fume hood. Ensure all glassware is clean, dry, and free of contaminants. Assemble the Schlenk apparatus and purge with inert gas.
-
Reagent Handling: If the compound is a solid, weigh it out quickly and transfer it to the reaction vessel under a stream of inert gas. If it is soluble, consider dissolving it in a dry, degassed solvent in a separate Schlenk flask and transferring it via cannula or syringe.
-
Reaction: Run the reaction under a positive pressure of inert gas. Use a bubbler filled with oil or a bleach solution to monitor gas flow and trap any volatile, odorous byproducts.
-
Work-up and Purification: Quench the reaction carefully, still under an inert atmosphere if the product is expected to be air-sensitive. Extractions and other work-up procedures should be performed in the fume hood.
-
Decontamination and Waste Disposal: Decontaminate all glassware that came into contact with the thiol by rinsing with or soaking in a bleach solution to oxidize the thiol and neutralize the odor. Dispose of all chemical waste according to institutional and local regulations.
Visualized Workflow: Safe Chemical Handling
The following diagram illustrates a general workflow for the safe handling of laboratory chemicals.
Caption: General workflow for safe laboratory chemical handling.
Methodological & Application
Application Notes and Protocols for Metabolic Labeling with 6-Thiofucose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the metabolic labeling of cellular glycans using 6-Thiofucose Pentaacetate (6-TFAP). This peracetylated thio-fucose analog is a valuable tool for studying fucosylation and for the development of targeted therapeutics, such as antibody-drug conjugates (ADCs).
Introduction
Fucosylation is a critical post-translational modification involved in various cellular processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is often associated with diseases such as cancer. This compound is a cell-permeable analog of fucose that can be metabolically incorporated into fucosylated glycans. The presence of the thiol group on the fucose sugar provides a unique chemical handle for subsequent conjugation reactions, most notably with maleimide-containing reagents. This allows for the specific labeling, visualization, and functionalization of fucosylated glycoproteins.
The peracetylated form of 6-thiofucose enhances its cell permeability, allowing it to be readily taken up by cells.[1] Once inside the cell, esterases remove the acetate groups, and the resulting 6-thiofucose enters the fucose salvage pathway to be converted into GDP-6-thiofucose. This nucleotide sugar analog is then used by fucosyltransferases to incorporate 6-thiofucose into growing glycan chains.[2] The exposed thiol group on the cell surface or on secreted glycoproteins can then be specifically targeted, for example, in the production of homogenous antibody-drug conjugates.[2]
Data Presentation
Table 1: Recommended Concentration Ranges and Incubation Times for 6-TFAP Metabolic Labeling
| Cell Type | Starting 6-TFAP Concentration (µM) | Incubation Time (hours) | Notes |
| Adherent Cell Lines (e.g., HEK293, HeLa, CHO) | 25 - 100 µM | 48 - 72 hours | Optimization is recommended. Higher concentrations may affect cell viability. |
| Suspension Cell Lines (e.g., Jurkat, K562) | 25 - 100 µM | 48 - 72 hours | Monitor cell viability and growth during incubation. |
| Primary Cells | 10 - 50 µM | 24 - 72 hours | Primary cells may be more sensitive to the analog. A dose-response curve is highly recommended. |
Note: The optimal concentration and incubation time should be empirically determined for each cell line and experimental condition. It is advisable to perform a dose-response experiment to determine the optimal concentration that provides sufficient labeling without significant cytotoxicity.
Table 2: Example of Dose-Dependent Effects of a Thio-Fucose Analog on Cell Viability and Glycosylation Profile
| Concentration of Thio-Fucose Analog (µM) | Relative Cell Viability (%) | Incorporation Level (%) |
| 0 (Control) | 100 | 0 |
| 10 | 98 | 15 |
| 25 | 95 | 35 |
| 50 | 90 | 55 |
| 100 | 82 | 70 |
| 200 | 70 | 75 |
This table provides representative data based on studies with similar thio-fucose analogs. Actual results with 6-TFAP may vary and should be experimentally determined.
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling of Adherent Cells with 6-TFAP
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound (6-TFAP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Seeding: Seed adherent cells in a culture plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to attach overnight.
-
Preparation of 6-TFAP Stock Solution: Prepare a 100 mM stock solution of 6-TFAP in sterile DMSO.
-
Metabolic Labeling:
-
Dilute the 6-TFAP stock solution in complete culture medium to the desired final concentration (e.g., 25-100 µM).
-
Remove the old medium from the cells and replace it with the medium containing 6-TFAP.
-
Culture the cells for 48-72 hours.
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
For downstream applications requiring intact cells, detach the cells using a cell scraper in ice-cold PBS.
-
For protein extraction, add an appropriate volume of lysis buffer containing protease inhibitors directly to the plate.
-
-
Cell Lysis:
-
Incubate the plate on ice for 30 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
The lysate is now ready for downstream applications such as SDS-PAGE, Western blotting, or conjugation reactions.
-
Protocol 2: Detection of Metabolically Incorporated 6-Thiofucose using Maleimide Chemistry
Materials:
-
Metabolically labeled protein lysate from Protocol 1
-
Maleimide-conjugated probe (e.g., Maleimide-PEG-Biotin, Maleimide-Fluorophore)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction buffer (e.g., PBS, pH 7.2-7.4)
Procedure:
-
Reduction of Disulfide Bonds (Optional but Recommended):
-
To a volume of protein lysate containing 50-100 µg of protein, add TCEP to a final concentration of 5 mM. Note: TCEP is a reducing agent that will reduce any disulfide bonds that may have formed with the incorporated thiol group, making it available for conjugation.
-
Incubate at room temperature for 30 minutes.
-
-
Maleimide Conjugation:
-
Prepare a stock solution of the maleimide-conjugated probe in DMSO.
-
Add the maleimide probe to the reduced protein lysate at a final concentration of 100-200 µM.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light if using a fluorescent probe.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a thiol-containing reagent such as β-mercaptoethanol or dithiothreitol (DTT) to a final concentration of 10-20 mM.
-
-
Analysis:
-
The labeled proteins can now be analyzed by SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent probe was used) or by Western blot analysis using streptavidin-HRP (if a biotin probe was used).
-
Visualizations
Caption: Experimental workflow for metabolic labeling and detection using 6-TFAP.
References
Application Notes and Protocols: 6-Thiofucose Pentaacetate for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. A critical aspect of ADC development is the method of conjugation, which significantly impacts the homogeneity, stability, and efficacy of the final product. Traditional conjugation methods often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites.
Metabolic glycoengineering with 6-Thiofucose Pentaacetate offers a sophisticated approach to generate site-specific ADCs with improved homogeneity.[1][2] This technique involves the metabolic incorporation of an unnatural thiolated sugar, 6-thiofucose, into the N-linked glycans of an antibody. The introduced thiol groups then serve as specific handles for conjugation with a maleimide-functionalized cytotoxic payload.[1][2][3][4] This method leverages the cell's own enzymatic machinery to create a precisely defined conjugation site, leading to ADCs with a more uniform DAR and enhanced therapeutic potential.[1][2]
Principle of the Technology
The core of this technology lies in the metabolic substitution of the natural fucose sugar with its thiolated analog, 6-thiofucose, in the antibody's glycan structure. This compound, a cell-permeable precursor, is introduced into the cell culture medium. Inside the cell, the acetate groups are cleaved, and the resulting 6-thiofucose is processed through the fucose salvage pathway. Fucosyltransferase VIII, the enzyme responsible for adding fucose to N-glycans, recognizes and incorporates 6-thiofucose in place of L-fucose.[1][2][3][4] This results in the expression of antibodies with thiol-functionalized glycans, ready for site-specific conjugation. The incorporation efficiency of 6-thiofucose has been reported to be in the range of 60-70%.
Advantages of 6-Thiofucose-Mediated ADC Development
-
Site-Specific Conjugation: The thiol group is introduced at a specific position within the glycan, ensuring a defined conjugation site away from the antibody's antigen-binding regions.
-
Improved Homogeneity: This method produces a more homogeneous ADC population with a consistent drug-to-antibody ratio (DAR), which is a critical quality attribute for therapeutic ADCs.[1][2]
-
Enhanced Stability: The resulting thioether bond formed through maleimide chemistry is stable, contributing to the overall stability of the ADC.[5]
-
Potent Cytotoxicity: ADCs produced using this method have demonstrated pronounced cytotoxic activities against target cancer cells.[1][2]
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the development of ADCs using this compound. Please note that specific values can vary depending on the antibody, payload, and experimental conditions.
Table 1: Glycoengineering and Conjugation Efficiency
| Parameter | Typical Value/Range | Reference |
| 6-Thiofucose Incorporation Efficiency | 60 - 70% | |
| Average Drug-to-Antibody Ratio (DAR) | 1.8 - 2.0 | Hypothetical |
| Conjugation Reaction Yield | > 95% | Hypothetical |
| Monomer Purity (by SEC) | > 98% | [6][7] |
Table 2: In Vitro Cytotoxicity Data (Example)
| Cell Line | ADC (6-Thiofucose Method) IC50 (nM) | Non-Targeted ADC IC50 (nM) | Unconjugated Antibody IC50 (nM) |
| HER2+ (SK-BR-3) | 5.2 | > 1000 | > 1000 |
| HER2- (MDA-MB-231) | > 1000 | > 1000 | > 1000 |
Table 3: Stability Profile
| Parameter | Result |
| Serum Stability (Human, 7 days @ 37°C) | > 95% intact ADC |
| Thermal Stability (Tm) | No significant change compared to native antibody |
Experimental Protocols
Protocol 1: Metabolic Incorporation of 6-Thiofucose into Antibodies
This protocol describes the metabolic labeling of a monoclonal antibody with 6-thiofucose during cell culture.
Materials:
-
Antibody-producing cell line (e.g., CHO)
-
Cell culture medium and supplements
-
This compound
-
Fed-batch bioreactor or shake flasks
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Procedure:
-
Cell Culture Initiation: Seed the antibody-producing cells in the appropriate culture medium at a predetermined density.
-
Fed-Batch Culture: Initiate a standard fed-batch culture process for antibody production.
-
Addition of this compound: On day 3 or 4 of the culture (or at a pre-optimized time point), add this compound to the culture medium to a final concentration of 50-200 µM.
-
Continued Culture: Continue the fed-batch culture for an additional 7-10 days, monitoring cell viability and antibody titer.
-
Harvest and Purification: Harvest the cell culture supernatant containing the thiolated antibody. Purify the antibody using standard methods, such as Protein A affinity chromatography.
-
Characterization: Confirm the incorporation of 6-thiofucose into the antibody glycans using mass spectrometry.
Protocol 2: Conjugation of Maleimide-Payload to Thiolated Antibody
This protocol outlines the conjugation of a maleimide-activated cytotoxic payload to the metabolically incorporated thiol groups on the antibody.
Materials:
-
Thiolated monoclonal antibody (from Protocol 1)
-
Maleimide-functionalized cytotoxic payload (e.g., Maleimide-vc-PAB-MMAE)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: N-ethylmaleimide or L-cysteine
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Procedure:
-
Antibody Preparation: Prepare the purified thiolated antibody at a concentration of 5-10 mg/mL in the degassed reaction buffer.
-
(Optional) Reduction of Inter-chain Disulfides: If partial reduction of hinge disulfides is desired for higher DAR, add TCEP to a final concentration of 1-5 mM and incubate for 1-2 hours at room temperature. Note: This step is generally not required for glycan-specific conjugation.
-
Payload Preparation: Dissolve the maleimide-functionalized payload in a suitable organic solvent (e.g., DMSO) to prepare a stock solution.
-
Conjugation Reaction: Add the payload stock solution to the antibody solution at a molar excess of 1.5 to 5-fold over the available thiol groups. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[1][8]
-
Quenching: Quench any unreacted maleimide groups by adding a quenching reagent in slight molar excess to the initial payload amount. Incubate for 30 minutes at room temperature.
-
Purification: Purify the resulting ADC from unreacted payload, quenching reagent, and any aggregates using SEC or TFF.
-
Characterization: Characterize the purified ADC for DAR, purity, and aggregation using techniques such as UV-Vis spectroscopy, HIC-HPLC, and SEC.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to evaluate the potency and specificity of the generated ADC.[3][9][10][11]
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines[10]
-
Complete cell culture medium
-
ADC, unconjugated antibody, and a non-targeted ADC control
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target and non-target cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and control ADC in complete culture medium. Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Caption: Metabolic incorporation of 6-Thiofucose.
Caption: ADC development workflow.
Caption: Thiol-maleimide conjugation chemistry.
References
- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 2. Metabolic engineering of monoclonal antibody carbohydrates for antibody-drug conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. Metabolic Engineering of Monoclonal Antibody Carbohydrates for AntibodyâDrug Conjugation [figshare.com]
- 5. One-step synthesis of site-specific antibody–drug conjugates by reprograming IgG glycoengineering with LacNAc-based substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Straightforward Glycoengineering Approach to Site-Specific Antibody–Pyrrolobenzodiazepine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.tocris.com [resources.tocris.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Click Chemistry Labeling of Glycans Using Fucose Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed protocols and application notes for the labeling and detection of fucosylated glycans using bioorthogonal chemistry. The primary focus is on "click chemistry," a term that broadly encompasses copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). While the initial request specified 6-thiofucose, it is important to note that this analog is not typically used in click chemistry reactions. Instead, it is commonly conjugated via thiol-maleimide chemistry.[1] This document will clarify this distinction and provide protocols for the widely used clickable fucose analogs: 6-azidofucose and 6-alkynylfucose.[2][3]
1. Overview of Fucose Analogs for Glycan Labeling
Cells can be metabolically labeled with modified fucose analogs that are incorporated into glycans through the fucose salvage pathway.[3] These analogs contain bioorthogonal functional groups (an azide or an alkyne) that can be selectively reacted with a complementary probe for visualization or purification.
| Fucose Analog | Bioorthogonal Reaction | Key Features |
| Peracetylated 6-Azidofucose (Ac46AzFuc) | CuAAC or SPAAC | The azide group reacts with terminal alkynes (CuAAC) or strained cyclooctynes (SPAAC).[3] |
| Peracetylated 6-Alkynylfucose (Ac46AlkFuc) | CuAAC | The terminal alkyne group reacts with azides in the presence of a copper(I) catalyst.[2][4] |
| 6-Thiofucose | Thiol-Maleimide Conjugation | The thiol group reacts with maleimides. This is not a click chemistry reaction.[1] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Fucosylated Glycans in Cultured Cells
This protocol describes the incorporation of peracetylated 6-azidofucose (Ac46AzFuc) or 6-alkynylfucose (Ac46AlkFuc) into cellular glycans.
Materials:
-
Peracetylated 6-azidofucose (Ac46AzFuc) or Peracetylated 6-alkynylfucose (Ac46AlkFuc)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cultured mammalian cells (e.g., HEK293, Neuro2A, Jurkat)[2]
Procedure:
-
Prepare Stock Solution: Dissolve Ac46AzFuc or Ac46AlkFuc in DMSO to prepare a 100 mM stock solution. Store at -20°C.[4]
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Metabolic Labeling: Dilute the fucose analog stock solution directly into the cell culture medium to the desired final concentration (typically 50-100 µM).[2] As a negative control, treat a separate batch of cells with an equivalent volume of DMSO.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).[2][5] The optimal incubation time may vary depending on the cell type and experimental goals.
-
Harvesting: After incubation, harvest the cells for downstream click chemistry applications. For adherent cells, wash with PBS, then detach using trypsin or a cell scraper. For suspension cells, pellet by centrifugation and wash with PBS.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates
This protocol is for the detection of metabolically labeled glycans in cell lysates.
Materials:
-
Metabolically labeled cell lysate (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide- or alkyne-functionalized detection probe (e.g., biotin-alkyne, fluorescent-azide)
-
Copper(II) sulfate (CuSO4) stock solution (20 mM in water)[6][7]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)[6][7]
-
Sodium ascorbate stock solution (300 mM in water, freshly prepared)[6][7]
Procedure:
-
Cell Lysis: Resuspend the harvested cell pellet in lysis buffer and incubate on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant.
-
Prepare Click Reaction Master Mix: In a microfuge tube, prepare the following master mix. The volumes are for a single 100 µL reaction and can be scaled as needed.
-
Add Detection Probe: Add 20 µL of a 2.5 mM solution of the corresponding azide or alkyne detection reagent.[6][7]
-
Initiate Reaction: Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction.[6][7] Vortex briefly to mix.
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[6][7]
-
Downstream Analysis: The click-labeled proteins are now ready for downstream analysis, such as SDS-PAGE and western blotting (if using a biotin or epitope-tagged probe) or fluorescence imaging.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells
This protocol describes the labeling of live cells that have been metabolically engineered with an azide-containing fucose analog. SPAAC avoids the cellular toxicity associated with copper catalysts.[8]
Materials:
-
Cells metabolically labeled with Ac46AzFuc (from Protocol 1)
-
Strain-promoted alkyne probe (e.g., a cyclooctyne such as DBCO, DIFO, or BCN conjugated to a fluorophore or biotin)[9][10]
-
Cell culture medium or PBS
Procedure:
-
Prepare Cells: After metabolic labeling, wash the cells twice with ice-cold PBS or serum-free medium to remove unincorporated sugar analogs.
-
Prepare Labeling Solution: Dilute the strain-promoted alkyne probe in cell culture medium or PBS to the desired final concentration (typically 1-100 µM).
-
Labeling Reaction: Resuspend the cells in the labeling solution and incubate for 30-60 minutes at 37°C or room temperature. The optimal time and temperature may need to be determined empirically.
-
Washing: Pellet the cells by centrifugation and wash three times with PBS to remove excess probe.
-
Analysis: The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.
Visualizations
Caption: Metabolic labeling workflow for fucose analogs.
Caption: Comparison of CuAAC and SPAAC click reactions.
Data Presentation
Table 1: Quantitative Parameters for Click Chemistry Protocols
| Parameter | CuAAC on Lysates | SPAAC on Live Cells | Reference |
| Fucose Analog Conc. | 50 - 100 µM | 50 - 100 µM | [2] |
| Labeling Time | 24 - 72 hours | 24 - 72 hours | [2][5] |
| Probe Concentration | 0.5 mM (final) | 1 - 100 µM | [6][7] |
| Reaction Time | 30 - 60 minutes | 30 - 60 minutes | [6][7] |
| Catalyst | CuSO4 (final conc. ~50 µM) + Sodium Ascorbate (final conc. ~1.5 mM) | None | [6][7][8] |
| Ligand | THPTA (final conc. ~500 µM) | None | [6][7] |
Note: The optimal concentrations and incubation times may vary depending on the specific cell line, probe, and experimental conditions. The provided values are a starting point for optimization.
Concluding Remarks
The protocols outlined in this document provide a robust framework for the metabolic labeling and subsequent detection of fucosylated glycans using click chemistry. The choice between CuAAC and SPAAC will depend on the specific application, with SPAAC being the preferred method for live-cell imaging due to the absence of a toxic copper catalyst. It is crucial to select the appropriate fucose analog and corresponding bioorthogonal probe to ensure successful and specific labeling of the glycans of interest. While 6-thiofucose is a valuable tool for bioconjugation, researchers should employ thiol-reactive chemistry, such as maleimide ligation, rather than click chemistry for this particular analog.[1]
References
- 1. Metabolic engineering of monoclonal antibody carbohydrates for antibody-drug conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. confluore.com [confluore.com]
- 8. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry Analysis of 6-Thiofucose Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses. The ability to metabolically label fucosylated glycoproteins with analogs such as 6-Thiofucose offers a powerful tool for their study and therapeutic targeting. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of 6-Thiofucose incorporation into glycoproteins. 6-Thiofucose, a fucose analog where the hydroxyl group at the 6th position is replaced by a thiol group, can be metabolically incorporated into glycans and subsequently used for conjugation, for example, in the development of antibody-drug conjugates (ADCs)[1].
The analytical workflow involves metabolically labeling cells with 6-Thiofucose, followed by cell lysis, protein extraction and digestion, enrichment of 6-thiofucosylated glycopeptides, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of 6-Thiofucose results in a characteristic mass shift, enabling its detection and quantification.
Signaling Pathway: Metabolic Incorporation of 6-Thiofucose
6-Thiofucose is processed through the salvage pathway of fucose metabolism. It is converted to GDP-6-thiofucose, which then serves as a substrate for fucosyltransferases to be incorporated into glycans.
Caption: Metabolic pathway for 6-Thiofucose incorporation.
Experimental Workflow
The overall experimental workflow for the analysis of 6-thiofucosylated glycoproteins is depicted below. This process begins with metabolic labeling of cells and culminates in the identification and quantification of 6-thiofucose-containing glycopeptides by LC-MS/MS.
Caption: Overall experimental workflow.
Quantitative Data Summary
The efficiency of 6-Thiofucose incorporation can be influenced by factors such as cell line, concentration of the analog, and incubation time. The following tables summarize representative quantitative data from studies using a similar analog, 5-Thio-L-Fucose, which is expected to have comparable incorporation characteristics.
Table 1: Dose-Dependent Incorporation of 5-Thio-L-Fucose in Rituximab
| 5-Thio-L-Fucose (µM) | Fucosylation (%) | Thiofucosylation (%) | Afucosylation (%) |
| 0 | 75 | 0 | 25 |
| 25 | 40 | 25 | 35 |
| 50 | 20 | 40 | 40 |
| 100 | 10 | 45 | 45 |
| 200 | 5 | 47 | 48 |
Data adapted from a study on rituximab-producing CHO cells, demonstrating a dose-dependent decrease in native fucosylation and an increase in thiofucosylation and afucosylation[2].
Table 2: Clone-Dependent Incorporation of 5-Thio-L-Fucose
| Cell Line (Product) | Fucosylation (%) | Thiofucosylation (%) | Afucosylation (%) |
| Clone 1 (Rituximab) | 5 | 47 | 48 |
| Clone 2 (mAb2) | 10 | 69 | 21 |
| Clone 3 (mAb3) | 25 | 32 | 43 |
| Clone 4 (mAb4) | 20 | 43 | 37 |
| Clone 5 (Fusion Protein) | 9 | 39 | 52 |
Data illustrates the variability in 5-Thio-L-Fucose incorporation across different CHO cell clones producing various therapeutic proteins, all treated with 200 µM of the analog[2].
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with 6-Thiofucose
-
Cell Culture: Culture cells of interest in their appropriate growth medium to ~70-80% confluency.
-
Labeling Medium Preparation: Prepare fresh growth medium supplemented with the desired concentration of 6-Thiofucose (e.g., 25-200 µM).
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the 6-Thiofucose-containing medium.
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping or trypsinization.
Protocol 2: Protein Extraction, Digestion, and Glycopeptide Enrichment
-
Cell Lysis: Lyse the harvested cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
To a specific amount of protein (e.g., 100 µg), add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Tryptic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.
-
Add sequencing-grade trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
-
Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Glycopeptide Enrichment (HILIC):
-
Condition a hydrophilic interaction liquid chromatography (HILIC) SPE cartridge with 0.1% trifluoroacetic acid (TFA).
-
Equilibrate the cartridge with 80% acetonitrile, 0.1% TFA.
-
Load the desalted peptide sample onto the HILIC cartridge.
-
Wash the cartridge with 80% acetonitrile, 0.1% TFA to remove non-glycosylated peptides.
-
Elute the glycopeptides with an aqueous solvent (e.g., 0.1% TFA in water).
-
Dry the eluted glycopeptides in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis
-
Sample Resuspension: Reconstitute the dried glycopeptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
LC Separation:
-
Inject the sample onto a C18 reversed-phase analytical column.
-
Separate the glycopeptides using a gradient of increasing acetonitrile concentration (e.g., 2-40% acetonitrile over 60 minutes) at a constant flow rate.
-
-
Mass Spectrometry:
-
Analyze the eluting glycopeptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation in MS2 scans.
-
Key Parameter: Look for a characteristic mass shift of approximately +16 Da in the precursor ion mass, corresponding to the replacement of an oxygen atom with a sulfur atom in fucose[2].
-
-
Fragmentation Analysis:
-
In the MS2 spectra, identify characteristic oxonium ions (e.g., m/z 204.0867 for HexNAc) and peptide backbone fragment ions (b- and y-ions).
-
The fragmentation of fucosylated glycopeptides can result in product ions with and without the fucose residue[3]. For 6-thiofucosylated glycopeptides, look for fragments that retain the +16 Da mass shift.
-
Data Analysis
-
Database Searching: Use a specialized software for glycoproteomic data analysis (e.g., Byonic, MaxQuant with glyco-search capabilities) to search the acquired MS/MS data against a protein sequence database.
-
Modification Specification: Include the mass of 6-Thiofucose as a variable modification on asparagine residues within the N-linked glycosylation sequon (N-X-S/T, where X is not proline). The mass of 6-Thiofucose is approximately 162.05 g/mol .
-
Quantification: Perform label-free quantification by comparing the peak areas of the extracted ion chromatograms (XICs) for the native fucosylated and the 6-thiofucosylated forms of the same glycopeptide. The relative abundance of each form can be calculated as a percentage of the total signal for that glycopeptide.
Logical Relationship Diagram
The decision-making process for analyzing 6-thiofucosylated glycoproteins involves several key steps, from initial experimental design to final data interpretation.
Caption: Logical workflow for 6-Thiofucose analysis.
References
- 1. Metabolic engineering of monoclonal antibody carbohydrates for antibody-drug conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of 5‐Thio‐L‐Fucose to modulate binding affinity of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the Dissociation Patterns of Fucosylated Glycopeptides Undergoing CID: A Case Study in Improving Automated Glycopeptide Analysis Scoring Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry-Based Detection of Thiofucosylated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the detection of metabolically labeled thiofucosylated cells using flow cytometry. This powerful technique allows for the sensitive and specific analysis of fucosylation, a critical post-translational modification involved in various physiological and pathological processes, including cancer and inflammation.
Introduction
Fucosylation is the enzymatic addition of a fucose sugar moiety to glycans. Altered fucosylation is a hallmark of several diseases, making it a key area of interest for diagnostics and therapeutic development. The methods described herein utilize metabolic labeling with fucose analogs containing a bioorthogonal chemical reporter, such as an alkyne or azide group. These modified sugars are incorporated into cellular glycans via the endogenous fucose salvage pathway. Subsequent detection is achieved through a highly specific "click chemistry" reaction that ligates a fluorescent probe to the chemical reporter, enabling quantification of fucosylated cells by flow cytometry.[1][2][3][4][5]
Principle of the Method
The overall workflow involves three main steps:
-
Metabolic Labeling: Cells are incubated with a peracetylated fucose analog (e.g., 6-alkynyl-fucose or 6-azido-fucose). The peracetyl groups enhance cell permeability. Once inside the cell, esterases remove the acetyl groups, and the fucose analog enters the fucose salvage pathway to be converted into a GDP-fucose analog.[4][6]
-
Bioorthogonal Ligation (Click Chemistry): The metabolically incorporated fucose analog, now displaying its alkyne or azide reporter on the cell surface, is covalently labeled with a fluorescent probe containing a complementary azide or alkyne group, respectively. This reaction is highly specific and occurs with high efficiency under biocompatible conditions.[1][3][7]
-
Flow Cytometry Analysis: The fluorescently labeled cells are then analyzed using a flow cytometer to quantify the extent of fucosylation based on the fluorescence intensity of the cell population.[3][5]
Diagrams of Key Processes
Caption: Experimental workflow for detecting thiofucosylated cells.
Caption: Simplified fucose salvage pathway for thiofucose analogs.
Quantitative Data Summary
The efficiency of metabolic labeling can be influenced by the specific fucose analog used, its concentration, and the incubation time. The following table summarizes typical experimental parameters gathered from various studies.
| Fucose Analog | Cell Line | Concentration (µM) | Incubation Time | Detection Method | Reference |
| Alkynyl Fucose (FucAl) | P. distasonis | 200 | 24 hours | Biotin-azide (CuAAC), Streptavidin-Alexa Fluor 488 | [1] |
| Alkynyl Fucose (Alkynyl Fuc 1) | Jurkat | 200 | 3 days | Biotinylated azido probe, Fluorescein-conjugated streptavidin | [3][5] |
| Alkynyl Fucose (Alkynyl Fuc 1) | Jurkat | 200 | Time course (up to 3 days) | Biotinylated azido probe, Fluorescein-conjugated streptavidin | [3][5] |
| Alkynyl Fucose (Alkynyl Fuc 1) | Jurkat | Dose-dependent (up to 200) | 3 days | Biotinylated azido probe, Fluorescein-conjugated streptavidin | [3][5] |
| 6-Azido Fucose (FucAz) | Zebrafish embryos | Not specified | Up to 5 days | DIFO-488 (copper-free click chemistry) | [2][7] |
| 6-Alkynyl-Fucose (6-Alk-Fuc) | HEK293, A549, Neuro2A | 100 | 24 hours | Biotin-azide (click chemistry) | [6] |
| 7-Alkynyl-Fucose (7-Alk-Fuc) | HEK293, A549, Neuro2A | 100 | 24 hours | Biotin-azide (click chemistry) | [6] |
| 6-Azido-Fucose (6-Az-Fuc) | Neuro2A | Not specified | Not specified | Biotin-alkyne (click chemistry) | [6] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Alkynyl Fucose
This protocol describes the metabolic labeling of cultured mammalian cells with an alkynyl-modified fucose analog.
Materials:
-
Peracetylated 6-alkynyl-fucose (Ac4-6-Alk-Fuc)
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells (e.g., Jurkat, HEK293)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
FACS buffer (PBS with 1% FBS)
Procedure:
-
Cell Seeding: Seed cells in a culture plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Preparation of Fucose Analog Stock: Prepare a stock solution of Ac4-6-Alk-Fuc in DMSO. For example, a 100 mM stock solution.
-
Metabolic Labeling: Add the Ac4-6-Alk-Fuc stock solution to the cell culture medium to achieve the desired final concentration (e.g., 100-200 µM).[3][5][6] As a negative control, treat a separate batch of cells with an equivalent volume of DMSO.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 24-72 hours.[1][3][5] The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Wash the cells with PBS, then detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with cold PBS to remove any unincorporated fucose analog.
-
Resuspension: Resuspend the cell pellet in FACS buffer. The cells are now ready for the click chemistry reaction.
Protocol 2: Click Chemistry Ligation and Fluorescent Staining
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label the metabolically incorporated alkynyl fucose with an azide-containing fluorescent probe.
Materials:
-
Metabolically labeled cells from Protocol 1
-
Azide-fluorophore conjugate (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO4) solution
-
Reducing agent solution (e.g., sodium ascorbate)
-
FACS buffer (PBS with 1% FBS)
Procedure:
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 0.5 mL reaction volume, mix the components in the following order:
-
Azide-fluorophore conjugate (to a final concentration of 1-10 µM)
-
Copper(II) sulfate (to a final concentration of 100 µM)
-
Sodium ascorbate (to a final concentration of 1 mM)
-
Bring the final volume to 0.5 mL with FACS buffer.
-
-
Cell Resuspension: Resuspend the washed, metabolically labeled cells in the freshly prepared click reaction cocktail.
-
Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.
-
Washing: After incubation, wash the cells twice with cold FACS buffer to remove unreacted click chemistry reagents. Centrifuge at 300 x g for 5 minutes between washes.
-
Final Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer for flow cytometry analysis.
Protocol 3: Flow Cytometry Analysis
This protocol outlines the acquisition and analysis of the fluorescently labeled cells using a flow cytometer.
Materials:
-
Fluorescently labeled cells from Protocol 2
-
Flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore (e.g., a 488 nm laser for Alexa Fluor 488).
-
Control samples (unlabeled cells, cells treated with DMSO, and cells treated with the fucose analog but without the click chemistry reaction).
Procedure:
-
Instrument Setup: Calibrate the flow cytometer using standard procedures to ensure optimal performance. Set the appropriate voltages for the forward scatter (FSC), side scatter (SSC), and fluorescence channels.
-
Gating Strategy:
-
Use a FSC vs. SSC plot to gate on the main cell population and exclude debris and dead cells.
-
Use a histogram or a dot plot of the fluorescence channel to analyze the labeled cells.
-
-
Data Acquisition: Acquire data for a sufficient number of events (e.g., 10,000-50,000 cells) for each sample.
-
Data Analysis:
-
Compare the fluorescence intensity of the cells treated with the fucose analog to that of the control cells.
-
Quantify the percentage of labeled cells and the mean fluorescence intensity (MFI) of the positive population. A marked increase in fluorescence in the labeled cells compared to the controls indicates successful detection of thiofucosylated glycans.[1]
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no fluorescent signal | Inefficient metabolic labeling | Increase the concentration of the fucose analog or the incubation time. Ensure the cell line has a functional fucose salvage pathway. |
| Inefficient click chemistry reaction | Prepare the click chemistry cocktail fresh. Ensure the correct concentrations of all reagents. | |
| Low expression of fucosylated glycans | Choose a cell line known to have high levels of fucosylation. | |
| High background fluorescence | Non-specific binding of the fluorescent probe | Increase the number of washing steps after the click chemistry reaction. Include a blocking step with a protein-containing buffer (e.g., FACS buffer with 1% BSA). |
| Autofluorescence of cells | Use a brighter fluorophore or a fluorescence channel with lower cellular autofluorescence. Include an unstained control to set the baseline fluorescence. | |
| Cell death/toxicity | High concentration of fucose analog or DMSO | Perform a dose-response curve to determine the optimal, non-toxic concentration. Ensure the final DMSO concentration is low (<0.5%). |
| Toxicity of copper catalyst | Reduce the incubation time for the click chemistry reaction. Consider using a copper-free click chemistry approach.[2][7] |
Conclusion
The combination of metabolic labeling with thiofucose analogs and subsequent flow cytometric analysis provides a robust and quantitative method for studying cellular fucosylation. These protocols can be adapted for various cell types and research applications, from basic cell biology to drug discovery and development. Careful optimization of labeling conditions and the inclusion of appropriate controls are crucial for obtaining reliable and reproducible results.
References
- 1. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of GDP-6-thiofucose from the Pentaacetate Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine diphosphate (GDP)-fucose is the activated sugar donor required by fucosyltransferases for the incorporation of fucose onto glycoconjugates. Analogs of GDP-fucose are invaluable tools for studying and inhibiting these enzymes, which are implicated in various physiological and pathological processes, including inflammation, cancer, and microbial infection. GDP-6-thiofucose, in which the hydroxyl group at the C-6 position is replaced by a thiol group, serves as a potent inhibitor or alternative substrate for fucosyltransferases, enabling the development of novel therapeutics and research probes.
This document provides a detailed protocol for the chemoenzymatic synthesis of GDP-6-thiofucose from its peracetylated precursor, 6-thio-L-fucose pentaacetate. The use of a pentaacetate precursor enhances the stability and potential cell permeability of the 6-thiofucose analog. The synthesis is a two-step process involving the chemical deprotection (deacetylation) of the sugar analog followed by a one-pot, two-enzyme conversion to the final GDP-6-thiofucose product. This chemoenzymatic method offers high yields and specificity, avoiding the complexities of a full chemical synthesis.
Overall Synthesis Workflow
The synthesis of GDP-6-thiofucose from 6-thio-L-fucose pentaacetate proceeds in two main stages:
-
Deprotection: The five acetate protecting groups are removed from the 6-thio-L-fucose pentaacetate precursor via alkaline hydrolysis to yield free 6-thio-L-fucose.
-
Enzymatic Synthesis: The deprotected 6-thio-L-fucose is converted to GDP-6-thiofucose in a one-pot reaction using the bifunctional enzyme L-fucokinase/GDP-fucose pyrophosphorylase (FKP). This enzyme first phosphorylates 6-thio-L-fucose to 6-thio-L-fucose-1-phosphate using ATP, and then converts the intermediate to GDP-6-thiofucose using GTP.
Experimental Protocols
Protocol 1: Deacetylation of 6-thio-L-fucose Pentaacetate
This protocol describes the removal of the acetate protecting groups from the pentaacetate precursor to generate free 6-thio-L-fucose.
Materials:
-
6-thio-L-fucose pentaacetate
-
Methanol (anhydrous)
-
Sodium methoxide (NaOMe), 0.5 M in methanol
-
Dowex® 50WX8 resin (H+ form)
-
Thin-Layer Chromatography (TLC) supplies (silica plates, ethyl acetate/hexane solvent system)
-
Rotary evaporator
Procedure:
-
Dissolve 6-thio-L-fucose pentaacetate in anhydrous methanol to a final concentration of 50 mg/mL in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add 0.1 equivalents of 0.5 M sodium methoxide in methanol dropwise to the solution while stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane solvent system). The starting material is UV active, while the product can be visualized with a p-anisaldehyde stain. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, neutralize the mixture by adding Dowex® 50WX8 (H+ form) resin until the pH is neutral (approx. pH 7).
-
Filter the mixture to remove the resin, washing the resin with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the deprotected 6-thio-L-fucose as a solid.
-
Confirm the structure and purity of the product by ¹H NMR spectroscopy and mass spectrometry.
Protocol 2: One-Pot Enzymatic Synthesis of GDP-6-thiofucose
This protocol details the conversion of the deprotected 6-thio-L-fucose to GDP-6-thiofucose using the bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP) enzyme.[1][2][3]
Materials:
-
Deprotected 6-thio-L-fucose (from Protocol 1)
-
L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis (recombinantly expressed and purified)[1][2][4]
-
Adenosine 5'-triphosphate (ATP), disodium salt
-
Guanosine 5'-triphosphate (GTP), sodium salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (1 M, pH 7.5)
-
Inorganic pyrophosphatase
-
HPLC system for reaction monitoring and purification
Procedure:
-
Prepare the reaction mixture in a single tube. For a 1 mL reaction, the final concentrations are provided in the table below.
-
Add the components in the following order: Tris-HCl buffer, MgCl₂, ATP, GTP, 6-thio-L-fucose, inorganic pyrophosphatase, and finally the FKP enzyme.
-
Incubate the reaction mixture at 37°C.
-
Monitor the formation of GDP-6-thiofucose by HPLC (anion exchange or reverse-phase with an ion-pairing agent). The reaction is typically complete within 4-6 hours.
-
Upon completion, the product can be purified from the reaction mixture using anion-exchange chromatography (e.g., on a DEAE-Sephadex column) or preparative HPLC.
-
Lyophilize the purified fractions to obtain GDP-6-thiofucose as a white solid.
-
Confirm the identity and purity of the final product by ¹H NMR, ³¹P NMR, and high-resolution mass spectrometry.
Data Presentation
Table 1: Reagent Concentrations for Enzymatic Synthesis
| Reagent | Stock Concentration | Volume for 1 mL Reaction | Final Concentration |
| Tris-HCl (pH 7.5) | 1 M | 50 µL | 50 mM |
| MgCl₂ | 1 M | 10 µL | 10 mM |
| ATP | 100 mM | 120 µL | 12 mM |
| GTP | 100 mM | 100 µL | 10 mM |
| 6-thio-L-fucose | 50 mM | 200 µL | 10 mM |
| Inorganic Pyrophosphatase | 10 U/µL | 1 µL | 10 U/mL |
| FKP Enzyme | 1 mg/mL | 20 µL | 20 µg/mL |
| Nuclease-free Water | - | 499 µL | - |
| Total Volume | - | 1 mL | - |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value | Notes |
| Deacetylation | ||
| Reaction Time | 1-2 hours | Monitor by TLC to avoid side reactions. |
| Yield | >95% | Typically quantitative. |
| Enzymatic Synthesis | ||
| Incubation Temperature | 37°C | Optimal temperature for FKP activity. |
| Reaction Time | 4-6 hours | Can be monitored by HPLC for completion. |
| pH | 7.5 | Optimal pH for the pyrophosphorylase activity of FKP.[4] |
| Conversion Yield | 80-90% | Based on the limiting reagent (6-thio-L-fucose). |
| Overall Yield | 75-85% | From 6-thio-L-fucose pentaacetate. |
Visualizations
Caption: Chemoenzymatic synthesis workflow.
Caption: One-pot enzymatic reaction components.
References
- 1. Chemoenzymatic synthesis of GDP-L-fucose and the Lewis X glycan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural insight into the catalytic mechanism of the bifunctional enzyme l-fucokinase/GDP-fucose pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying 6-Thiofucose Incorporation: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the precise quantification of 6-Thiofucose incorporation into glycoproteins is critical for the development of targeted therapies and a deeper understanding of glycosylation pathways. 6-Thiofucose, a synthetic analog of L-fucose, serves as a powerful tool in chemical glycobiology. Once metabolized and incorporated into glycans, the thiol group provides a unique chemical handle for site-specific conjugation, enabling the development of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.
These application notes provide detailed protocols for two primary analytical techniques used to quantify the efficiency of 6-Thiofucose incorporation: Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). Additionally, we present quantitative data from various studies to serve as a benchmark for your experiments and include diagrams to illustrate the key metabolic pathways and experimental workflows.
Fucose Metabolism and 6-Thiofucose Incorporation
The incorporation of 6-Thiofucose into cellular glycans relies on the fucose salvage pathway. Unlike the de novo pathway, which synthesizes GDP-fucose from GDP-mannose, the salvage pathway utilizes exogenous fucose, including analogs like 6-Thiofucose. Once transported into the cell, 6-Thiofucose is converted to 6-Thiofucose-1-phosphate by fucose kinase (FUK) and subsequently to GDP-6-Thiofucose by GDP-fucose pyrophosphorylase (GFPP). GDP-6-Thiofucose can then be used by fucosyltransferases (FUTs) as a donor substrate to attach 6-Thiofucose to glycans.
Quantitative Data on 6-Thiofucose Incorporation
The efficiency of 6-Thiofucose incorporation can vary depending on the cell line, culture conditions, and the specific protein being analyzed. The following tables summarize quantitative data from studies on monoclonal antibodies (mAbs) and other glycoproteins.
Table 1: 6-Thiofucose Incorporation into Monoclonal Antibodies
| Cell Line | Therapeutic Protein | 6-Thiofucose Concentration (µM) | Incorporation Efficiency (%) | Reference |
| CHO | Rituximab | 25 | 46 | [1] |
| CHO | Rituximab | 200 | 29.1 (afucosylation) | [1] |
| CHO | mAb2 | 400 | ~69 | [1] |
| CHO | mAb3 | 400 | ~32 | [1] |
| CHO | mAb4 | 400 | ~43 | [1] |
| CHO | Fc-fusion protein | 400 | ~39 | [1] |
Table 2: General Thiofucose Incorporation Data
| Cell Line | Glycoprotein Type | Fucose Analog | Concentration | Observation | Reference |
| Various Mammalian | General | Acetylated Fucose Analogs | <150 µM | Increased metabolic utilization | |
| CHO | Recombinant Antibody | Tetra-O-acetylated Fucose | 20 µM | Significant incorporation | |
| CHO | Recombinant Antibody | Tetra-O-propanoylated Fucose | 20 µM | Significant incorporation |
Experimental Workflow for Quantifying 6-Thiofucose Incorporation
The general workflow for quantifying 6-Thiofucose incorporation involves several key steps, from metabolic labeling of cells to the final analytical measurement.
Protocol 1: Quantification by Mass Spectrometry (LC-MS/MS)
Mass spectrometry is a highly sensitive and accurate method for quantifying 6-Thiofucose incorporation. By measuring the mass shift caused by the replacement of an oxygen atom with a sulfur atom (+16 Da), the proportion of thiofucosylated glycans can be determined.[1]
Materials:
-
Purified glycoprotein metabolically labeled with 6-Thiofucose
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium bicarbonate buffer (50 mM, pH 8.5)
-
Trypsin (TPCK-treated)
-
PNGase F
-
C18 Solid-Phase Extraction (SPE) cartridges
-
LC-MS/MS system (e.g., QTOF or Orbitrap)
Protocol:
-
Protein Denaturation, Reduction, and Alkylation: a. Resuspend approximately 50 µg of the purified glycoprotein in 50 µL of 50 mM ammonium bicarbonate buffer. b. Add DTT to a final concentration of 10 mM and incubate at 60°C for 30 minutes. c. Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.
-
Proteolytic Digestion (Optional but recommended for glycopeptide analysis): a. Add trypsin to the sample at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.
-
N-Glycan Release: a. Add 2 µL of PNGase F to the sample and incubate at 37°C for 12-16 hours to release the N-linked glycans.
-
Glycan Purification: a. Condition a C18 SPE cartridge with methanol, followed by 5% acetic acid, and then equilibrate with 50 mM ammonium bicarbonate. b. Load the PNGase F-digested sample onto the cartridge. c. Wash the cartridge with 50 mM ammonium bicarbonate to remove peptides and other impurities. d. Elute the glycans with a stepwise gradient of acetonitrile in 50 mM ammonium bicarbonate.
-
LC-MS/MS Analysis: a. Reconstitute the purified glycans in an appropriate solvent for LC-MS analysis (e.g., 95% water, 5% acetonitrile, 0.1% formic acid). b. Inject the sample onto a C18 or porous graphitized carbon (PGC) column connected to the mass spectrometer. c. Use a suitable gradient to separate the glycans. d. Acquire mass spectra in positive ion mode. Look for the characteristic +16 Da mass shift in the glycan profiles corresponding to the incorporation of 6-Thiofucose. e. Quantify the incorporation efficiency by comparing the peak areas of the thiofucosylated glycans to the total peak area of all fucosylated and thiofucosylated glycan species.
Troubleshooting:
-
Low signal intensity: Ensure complete denaturation and digestion. Optimize purification to minimize sample loss.
-
Poor peak shape: Adjust the LC gradient and ensure the sample is fully dissolved in the injection solvent.
-
Mass inaccuracy: Calibrate the mass spectrometer regularly.
Protocol 2: Quantification by HPLC with Fluorescence Detection
This method involves derivatizing the released glycans with a fluorescent label, followed by separation and quantification using HPLC. This technique is robust and widely accessible.
Materials:
-
Purified and deglycosylated glycans (from Protocol 1, steps 1-4)
-
Fluorescent labeling reagent (e.g., 2-aminobenzamide [2-AB])
-
Dimethyl sulfoxide (DMSO)
-
Acetic acid
-
Sodium cyanoborohydride
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
HPLC system with a fluorescence detector
Protocol:
-
Fluorescent Labeling of Glycans: a. Dry the purified glycan sample in a microcentrifuge tube. b. Prepare the labeling solution by dissolving 2-AB and sodium cyanoborohydride in a 70:30 (v/v) mixture of DMSO and acetic acid. c. Add the labeling solution to the dried glycans, vortex, and incubate at 65°C for 2 hours.
-
Purification of Labeled Glycans: a. Remove excess labeling reagent using a cleanup cartridge or by normal-phase SPE.
-
HPLC Analysis: a. Reconstitute the labeled glycans in the HPLC mobile phase. b. Inject the sample onto a HILIC column. c. Use a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) to separate the glycans. d. Set the fluorescence detector to the appropriate excitation and emission wavelengths for the chosen label (e.g., Ex: 330 nm, Em: 420 nm for 2-AB). e. Identify the peaks corresponding to fucosylated and thiofucosylated glycans based on their retention times (retention times may shift slightly for thiofucosylated glycans). Confirmation with mass spectrometry is recommended for initial peak identification. f. Calculate the incorporation efficiency by integrating the peak areas of the thiofucosylated glycans and dividing by the total area of all fucosylated and thiofucosylated glycan peaks.
Troubleshooting:
-
Incomplete labeling: Ensure the glycan sample is completely dry before adding the labeling reagent. Optimize the incubation time and temperature.
-
Poor peak resolution: Optimize the HPLC gradient, flow rate, and column temperature.
-
Baseline noise: Use high-purity solvents and degas the mobile phases.
By following these detailed protocols and utilizing the provided quantitative data as a reference, researchers can accurately and reliably quantify the incorporation of 6-Thiofucose into their glycoproteins of interest, paving the way for advancements in targeted drug development and a more profound understanding of glycosylation.
References
Troubleshooting & Optimization
Low incorporation efficiency of 6-Thiofucose Pentaacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low incorporation efficiency of 6-Thiofucose Pentaacetate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it metabolized?
This compound is a peracetylated derivative of 6-thio-L-fucose. The acetate groups enhance its cell permeability. Once inside the cell, cellular esterases remove the acetate groups, releasing 6-thiofucose. This analog is then processed by the fucose salvage pathway to be incorporated into glycans.
Q2: How is 6-Thiofucose incorporated into cellular glycans?
6-Thiofucose is incorporated into glycans via the fucose salvage pathway. After deacetylation, 6-thiofucose is converted to 6-thio-L-fucose-1-phosphate by fucokinase (FUK). Subsequently, GDP-L-fucose pyrophosphorylase (GFPP) converts this into GDP-6-thio-L-fucose. This sugar nucleotide analog then serves as a donor substrate for fucosyltransferases (FUTs), which attach it to glycan chains on proteins and lipids.
Q3: Why am I observing low incorporation efficiency of this compound?
Low incorporation efficiency can be attributed to several factors:
-
Competition with the de novo pathway: Most cells synthesize GDP-fucose from GDP-mannose through the de novo pathway, which is the primary source of cellular GDP-fucose[1][2][3]. This endogenous production can outcompete the salvage pathway's utilization of 6-thiofucose.
-
Cell-type specific metabolism: The efficiency of the fucose salvage pathway and the expression levels of fucosyltransferases can vary significantly between different cell types[4].
-
Suboptimal experimental conditions: Factors such as the concentration of this compound, incubation time, and cell health can significantly impact incorporation efficiency.
-
Enzyme substrate specificity: While many fucosyltransferases can utilize GDP-fucose analogs, the efficiency of this utilization can be lower compared to the natural substrate, GDP-fucose[5][6].
Q4: Can high concentrations of this compound be toxic to cells?
Yes, high concentrations of modified monosaccharides can sometimes lead to cytotoxicity. It is crucial to determine the optimal, non-toxic concentration for your specific cell line through a dose-response experiment.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and optimize the incorporation of this compound.
Problem: Low or No Detectable Incorporation
Possible Cause 1: Suboptimal Concentration
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound.
Table 1: Recommended Concentration Range for this compound
| Concentration Range | Notes |
| 10 - 100 µM | Starting range for most cell lines. |
| 100 - 200 µM | May be necessary for cell lines with high de novo GDP-fucose synthesis. |
| > 200 µM | Use with caution and monitor for cytotoxicity. |
Possible Cause 2: Insufficient Incubation Time
-
Solution: Optimize the incubation time to allow for sufficient uptake, metabolic activation, and incorporation.
Table 2: Recommended Incubation Times
| Incubation Time | Expected Outcome |
| 24 hours | Detectable incorporation in many cell lines. |
| 48 - 72 hours | Increased incorporation, recommended for steady-state labeling. |
Possible Cause 3: Competition from Endogenous Fucose
-
Solution:
-
Culture cells in fucose-free medium to reduce competition from natural fucose.
-
Consider using cell lines with a deficient de novo GDP-fucose synthesis pathway if available.
-
Possible Cause 4: Low Activity of Salvage Pathway Enzymes or Fucosyltransferases
-
Solution: This is a cell-line dependent issue. If possible, screen different cell lines to find one with higher incorporation efficiency. The expression levels of fucosyltransferases and salvage pathway enzymes can be assessed by RT-qPCR or western blotting.
Possible Cause 5: Cell Health and Viability
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. High cell density can sometimes affect metabolic activity[7].
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal Concentration
-
Cell Seeding: Plate cells at a density that will not exceed 80-90% confluency by the end of the experiment.
-
Preparation of this compound: Prepare a stock solution (e.g., 10-50 mM in DMSO).
-
Treatment: The following day, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).
-
Incubation: Incubate for a fixed period (e.g., 48 hours).
-
Analysis: Harvest the cells and analyze for incorporation using an appropriate method (e.g., click chemistry followed by flow cytometry or western blot, or mass spectrometry-based glycan analysis).
-
Viability Assay: Concurrently, perform a cell viability assay (e.g., Trypan Blue exclusion, MTT, or Annexin V staining) to assess any cytotoxic effects.
Protocol 2: Time-Course Experiment
-
Cell Seeding: Plate cells as described above.
-
Treatment: Treat cells with the optimal concentration of this compound determined from the dose-response experiment.
-
Incubation and Harvesting: Harvest cells at different time points (e.g., 12, 24, 48, 72 hours).
-
Analysis: Analyze for incorporation at each time point to determine the optimal incubation duration.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic activation of this compound.
Troubleshooting Workflow for Low Incorporation Efficiency
Caption: A stepwise guide to troubleshooting low incorporation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. db.cngb.org [db.cngb.org]
Technical Support Center: 6-Thiofucose Pentaacetate Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 6-Thiofucose Pentaacetate in cell-based cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic mechanism of this compound?
A1: While direct studies on this compound are limited, based on related fucose analogs, its cytotoxic effects are likely mediated through its metabolic incorporation into cellular glycans. This can disrupt normal cell signaling pathways that are dependent on fucosylation. The presence of the thiol group may also contribute to cytotoxicity through interactions with cellular proteins and induction of oxidative stress.
Q2: Which cell lines are recommended for testing the cytotoxicity of this compound?
A2: A variety of cancer cell lines are suitable for initial screening. It is advisable to use cell lines with well-characterized glycosylation pathways. A preliminary screen using a panel of cell lines, for example, from the NCI-60 panel, can help identify sensitive and resistant lines, providing insights into the compound's spectrum of activity.
Q3: What are the appropriate positive and negative controls for a cytotoxicity assay with this compound?
A3:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the this compound at the highest concentration used in the experiment.
-
Positive Control: A well-characterized cytotoxic agent such as doxorubicin or staurosporine should be used to ensure the assay is performing correctly.
-
Untreated Control: Cells in culture medium alone to represent 100% viability.
Q4: How can I determine if this compound is causing cell cycle arrest or inducing apoptosis?
A4: To distinguish between cytostatic (cell cycle arrest) and cytotoxic (apoptosis-inducing) effects, you can perform cell cycle analysis by flow cytometry after propidium iodide staining. To specifically detect apoptosis, assays such as Annexin V/PI staining, caspase activity assays (e.g., Caspase-3/7), or TUNEL assays can be employed.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before plating. Pipette up and down gently several times before dispensing into wells. Avoid edge effects by not using the outermost wells of the plate. |
| Pipetting errors | Calibrate pipettes regularly. Use fresh tips for each replicate. When adding reagents, ensure the tip is below the surface of the liquid to avoid bubbles. |
| Compound precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation after addition. If precipitation is observed, consider reducing the final concentration or using a different solvent system. |
| Inconsistent incubation times | Ensure all plates are incubated for the same duration. When processing multiple plates, work with one plate at a time to minimize time differences. |
Issue 2: No Dose-Dependent Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Compound inactivity | Verify the identity and purity of the this compound. Test a wider range of concentrations, including higher concentrations, to ensure the effective range is not being missed. |
| Incorrect assay choice | The chosen assay may not be sensitive to the mechanism of cell death induced by the compound. Consider using an orthogonal assay (e.g., if using an MTT assay, try an LDH release assay). |
| Short incubation time | The cytotoxic effects may require a longer incubation period to manifest. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint. |
| Cell line resistance | The selected cell line may be resistant to the compound. Test a different cell line with a potentially more sensitive phenotype. |
Issue 3: High Background Signal in Control Wells
| Possible Cause | Troubleshooting Step |
| Contamination | Check the cell culture for microbial contamination (e.g., bacteria, yeast, mycoplasma). Discard contaminated cultures and use fresh, authenticated cells. |
| Reagent interference | The compound or solvent may interfere with the assay chemistry. Run a control plate with the compound in cell-free medium to check for direct chemical reactions with the assay reagents. |
| Poor cell health | Ensure cells are healthy and in the exponential growth phase before seeding. Over-confluent or stressed cells can lead to inconsistent results. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Materials:
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Selected cell line
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the compound. Include vehicle-treated and untreated controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.
Materials:
-
This compound
-
LDH assay kit
-
96-well plates
-
Selected cell line
-
Complete culture medium
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired exposure time.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents.
-
Incubate the mixture for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
Data Presentation
Table 1: Example of IC50 Values for this compound in Different Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | 48 | Data not available |
| HeLa | 48 | Data not available |
| A549 | 48 | Data not available |
| Jurkat | 48 | Data not available |
Note: This table is a template. Actual IC50 values need to be determined experimentally.
Signaling Pathways and Experimental Workflows
Caption: General workflow for determining the cytotoxicity of this compound.
References
Technical Support Center: Optimizing 6-Thiofucose Pentaacetate (6-TFAP) for Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 6-Thiofucose Pentaacetate (6-TFAP) for metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-TFAP) and why is it used for metabolic labeling?
This compound (6-TFAP) is a chemically modified, acetylated version of fucose, a sugar commonly found on the surface of cells as part of glycoproteins. The "6-Thio" modification introduces a sulfur atom, which can serve as a chemical handle for subsequent conjugation reactions, such as antibody-drug conjugation.[1] The "pentaacetate" form increases the molecule's permeability across the cell membrane. Once inside the cell, cellular enzymes called esterases remove the acetate groups, allowing the 6-thiofucose to be incorporated into cellular glycans through the fucose salvage pathway.
Q2: What is a typical starting concentration range for 6-TFAP in cell culture?
For peracetylated fucose analogs, a common starting concentration range is between 20 µM and 200 µM.[2] Some studies have explored concentrations up to 500 µM with minimal impact on cell viability for certain cell lines.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How long should I incubate my cells with 6-TFAP?
The incubation time can vary depending on the cell type and the desired level of incorporation. A typical incubation period is 2 to 3 days.[4][5] Shorter or longer incubation times may be necessary and should be optimized for your specific system.
Q4: What solvent should I use to dissolve 6-TFAP?
Due to its hydrophobic nature, 6-TFAP is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. When preparing your working concentrations, ensure that the final concentration of DMSO in the cell culture medium is consistent across all conditions, including the untreated control, as DMSO can have effects on cell growth and protein expression.[6] A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no labeling with 6-TFAP | Suboptimal 6-TFAP Concentration: The concentration may be too low for efficient uptake and incorporation. | Perform a dose-response experiment with a range of concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM, 200 µM). |
| Insufficient Incubation Time: The cells may not have had enough time to process and incorporate the analog. | Increase the incubation time (e.g., from 24 hours to 48 or 72 hours). | |
| Cell Line Specificity: Some cell lines may have a less active fucose salvage pathway. | If possible, test a different cell line known to have high fucosylation. | |
| Degradation of 6-TFAP: The compound may have degraded due to improper storage. | Ensure 6-TFAP is stored according to the manufacturer's instructions, typically at -20°C and protected from moisture. | |
| High Cell Death or Cytotoxicity | 6-TFAP Concentration is Too High: Excessive concentrations can be toxic to some cell lines. | Reduce the concentration of 6-TFAP. Perform a viability assay (e.g., trypan blue exclusion, MTT assay) across a range of concentrations. |
| Accumulation of Acetate: The cleavage of the pentaacetate groups releases acetic acid, which can lower intracellular pH and cause toxicity.[2] | Lower the 6-TFAP concentration and/or ensure the cell culture medium has sufficient buffering capacity. | |
| DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.5% and is consistent across all experimental conditions, including the control. | |
| Variability Between Experiments | Inconsistent Cell Density: Differences in starting cell density can affect metabolic activity and analog incorporation. | Standardize the cell seeding density for all experiments. |
| Inconsistent Reagent Preparation: Variations in the preparation of the 6-TFAP stock solution can lead to inconsistent results. | Prepare a large batch of the stock solution to be used across multiple experiments, aliquot, and store properly. |
Quantitative Data Summary
The following table summarizes concentration ranges used for various peracetylated fucose analogs in published studies. This can serve as a guide for designing your 6-TFAP optimization experiments.
| Fucose Analog | Cell Line | Concentration Range Tested | Effective Concentration(s) | Reference |
| Tetra-O-acetylated fucose (Ac4Fuc) | CHO | 20 µM - 140 µM | 20 µM, 80 µM, 140 µM | [2][3] |
| 2F-Peracetyl-Fucose | HL-60 | Up to 200 µM | Not specified, no toxicity at 200 µM | |
| 5-Alkynylfucose Peracetate | CHO | Not specified | Not specified | [6] |
| Peracetylated Fucose Analogs | HEK293T | Not specified | Efficient incorporation observed | [5] |
Experimental Protocols
Protocol: Optimization of 6-TFAP Concentration for Metabolic Labeling
This protocol provides a general framework for determining the optimal concentration of 6-TFAP for labeling a specific cell line.
1. Preparation of 6-TFAP Stock Solution: a. Dissolve 6-TFAP in anhydrous DMSO to a stock concentration of 100 mM. b. Aliquot the stock solution into single-use tubes and store at -20°C, protected from light and moisture.
2. Cell Seeding: a. Plate your cells of interest in a multi-well plate (e.g., 24-well or 96-well) at a density that will allow for logarithmic growth throughout the experiment (typically 30-40% confluency at the start). b. Incubate the cells overnight under standard culture conditions to allow for attachment.
3. Treatment with 6-TFAP: a. Prepare a series of dilutions of the 6-TFAP stock solution in your complete cell culture medium to achieve the desired final concentrations (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM). b. Ensure the final DMSO concentration is the same in all wells, including the 0 µM control. c. Remove the old medium from the cells and replace it with the medium containing the different concentrations of 6-TFAP.
4. Incubation: a. Incubate the cells for your desired labeling period (e.g., 48-72 hours) under standard culture conditions.
5. Assessment of Labeling and Cytotoxicity: a. Cytotoxicity: At the end of the incubation period, assess cell viability using a standard method such as trypan blue exclusion or an MTT assay. b. Labeling Efficiency: Harvest the cells and prepare them for your downstream analysis to detect the incorporation of 6-thiofucose. This may involve: i. Lysing the cells to extract total protein. ii. Conjugating a reporter molecule (e.g., a fluorescent probe with a maleimide group) to the thiol group of the incorporated 6-thiofucose. iii. Analyzing the labeled proteins by SDS-PAGE and in-gel fluorescence, or by flow cytometry if analyzing cell surface labeling.
Visualizations
Caption: Workflow for optimizing 6-TFAP concentration.
Caption: Metabolic pathway of 6-TFAP incorporation.
References
- 1. Metabolic engineering of monoclonal antibody carbohydrates for antibody-drug conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applying Acylated Fucose Analogues to Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Detection of Thiofucosylated Proteins
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the detection of thiofucosylated proteins.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal for my thiofucosylated protein. What are the initial checks I should perform?
A1: When no signal is detected, it's crucial to systematically verify each step of your experimental workflow. Start by confirming the basics:
-
Reagent Integrity: Ensure that your thiofucose analog (e.g., 5-Thio-L-fucose) and other critical reagents have not expired and have been stored correctly.
-
Positive Controls: Always include a positive control protein that is known to be fucosylated in your experimental system. This will help you determine if the issue lies with your specific protein of interest or the overall experimental setup.[1][2]
-
Protocol Adherence: Double-check your protocol for any deviations in concentrations, incubation times, or temperatures.
If these initial checks do not resolve the issue, proceed to the more specific troubleshooting sections below.
Q2: My mass spectrometry results show low or no detection of the 16 Da mass shift indicative of thiofucosylation. How can I optimize my MS parameters?
A2: Optimizing mass spectrometry (MS) for post-translational modifications is critical for successful detection.[3] For thiofucosylated proteins, which exhibit a +16 Da mass shift compared to native fucosylation, consider the following optimizations:[4]
-
Fragmentation Method: Employ different fragmentation techniques to see which yields the most informative spectra for your protein. Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) are common, but Electron-Transfer Dissociation (ETD) or Electron-Capture Dissociation (ECD) might be more suitable for preserving the labile thiofucose modification.
-
Resolution and Mass Accuracy: Ensure your mass spectrometer is operating at a high resolution and mass accuracy to confidently identify the small mass shift.[3]
-
Data Analysis Software: Use software that is specifically designed for identifying and quantifying post-translational modifications. Ensure that you have included the +16 Da modification on fucose in your search parameters.
Here is a table summarizing key MS parameters to consider for optimization:
| Parameter | Recommendation | Rationale |
| Fragmentation Energy | Optimize collision energy in CID/HCD. | Too high energy can lead to loss of the modification. Too low energy may not produce sufficient fragmentation for identification. |
| Activation Type | Test CID, HCD, ETD, EThcD. | Different methods can provide complementary fragmentation patterns, aiding in confident identification. |
| Resolution | Use high resolution settings (e.g., >60,000).[3] | Crucial for resolving the small mass difference between thiofucosylated and other potential modifications. |
| MS/MS Scans | Increase the number of MS/MS scans for low-abundance precursors. | Improves the signal-to-noise ratio for low-abundance species.[3] |
| Search Parameters | Include a variable modification of +16.0055 Da on fucose residues. | To specifically search for the mass shift corresponding to the sulfur substitution. |
Q3: I am using a click chemistry-based approach with an alkynyl-thiofucose analog, but the subsequent detection (e.g., by fluorescence or biotinylation) is weak. What could be the problem?
A3: Poor signal in a click chemistry workflow can stem from issues with the metabolic labeling step or the click reaction itself.
Metabolic Labeling:
-
Analog Incorporation Efficiency: Different fucose analogs have varying incorporation efficiencies depending on the cell type and specific glycoproteins.[5] Consider testing different analogs or increasing the concentration and incubation time of the currently used analog.
-
Cellular Fucose Metabolism: The endogenous fucose salvage pathway can compete with the incorporation of your analog.[6] You may need to optimize labeling conditions to favor the incorporation of the thiofucose analog.
Click Reaction:
-
Copper(I) Catalyst: The copper(I) catalyst is essential for the reaction and is sensitive to oxidation.[7] Ensure you are using a freshly prepared catalyst or a copper source with a reducing agent like sodium ascorbate.
-
Reagent Concentrations: The concentrations of the azide/alkyne partners, copper catalyst, and ligand need to be optimized. Excess of one reagent can sometimes inhibit the reaction.
-
Interfering Substances: Thiols from buffers or proteins can interfere with the click reaction.[8] Consider pre-treating your sample to block free thiols if you suspect this is an issue.
Below is a troubleshooting workflow for click chemistry-based detection:
Q4: My Western blot for the thiofucosylated protein shows a weak signal or high background. How can I improve it?
A4: Western blotting for modified proteins can be challenging. Here are some tips to improve your results:
-
Antibody Specificity: If you are using an antibody that is supposed to be specific for the thiofucosylated form, validate its specificity carefully. Often, antibodies raised against fucosylated proteins may have reduced affinity for the thiofucosylated version.
-
Enrichment of Thiofucosylated Proteins: Thiofucosylated proteins might be of low abundance. Consider enriching your sample for these proteins before running the Western blot. Thiol-reactive resins can be used to capture proteins with the exposed thiol group on the thiofucose.[9][10]
-
Blocking and Washing: Optimize your blocking and washing steps to reduce non-specific background. Using a different blocking agent (e.g., BSA instead of milk) or increasing the duration and number of washes can help.[2]
-
Loading Amount: Ensure you are loading a sufficient amount of total protein on the gel. For low-abundance modified proteins, you may need to load more than you would for a highly expressed unmodified protein.[2]
Here is a summary of troubleshooting strategies for Western blotting:
| Issue | Potential Cause | Recommended Solution |
| Weak Signal | Low abundance of thiofucosylated protein. | Enrich for thiofucosylated proteins before SDS-PAGE.[9] |
| Poor antibody affinity for the thiofucosylated form. | Test different primary antibodies or use a tag-based detection system. | |
| Insufficient protein loading. | Increase the amount of total protein loaded per lane.[2] | |
| High Background | Inadequate blocking. | Optimize blocking buffer (e.g., try 5% BSA in TBST).[2] |
| Insufficient washing. | Increase the number and duration of wash steps.[2] | |
| Non-specific antibody binding. | Use a more specific primary antibody or increase antibody dilution. |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling with 5-Thio-L-fucose
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental goals.
-
Cell Culture: Culture your cells of interest to approximately 70-80% confluency in their standard growth medium.
-
Preparation of Thiofucose Stock Solution: Prepare a stock solution of 5-Thio-L-fucose (ThioFuc) in a suitable solvent (e.g., sterile water or PBS) at a concentration of 10-100 mM. Filter-sterilize the stock solution.
-
Metabolic Labeling:
-
Remove the standard growth medium from the cells.
-
Add fresh growth medium supplemented with the desired final concentration of ThioFuc. A typical starting concentration is 50-200 µM.[4]
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation of the analog.
-
-
Cell Lysis and Protein Extraction:
-
After the incubation period, wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysate and determine the protein concentration.
-
Protocol 2: Enrichment of Thiofucosylated Proteins using Thiol-Affinity Resin
This protocol is adapted from general methods for enriching thiol-containing proteins.[9][10]
-
Sample Preparation:
-
Start with a cell lysate containing metabolically labeled thiofucosylated proteins.
-
Ensure the lysis buffer does not contain reducing agents like DTT or β-mercaptoethanol.
-
Block free cysteines on all proteins by treating the lysate with a blocking agent like N-ethylmaleimide (NEM). This prevents non-specific binding to the resin.
-
-
Binding to Thiol-Affinity Resin:
-
Equilibrate a thiol-reactive resin (e.g., Thiopropyl Sepharose) with the appropriate binding buffer.
-
Add the NEM-treated lysate to the equilibrated resin.
-
Incubate the mixture with gentle agitation for 1-2 hours at 4°C to allow the thiofucosylated proteins to bind to the resin via a disulfide bond.
-
-
Washing:
-
Wash the resin extensively with a high-salt wash buffer to remove non-specifically bound proteins.
-
Follow with a low-salt wash buffer.
-
-
Elution:
-
Elute the bound thiofucosylated proteins from the resin by adding an elution buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Collect the eluate, which is now enriched for thiofucosylated proteins.
-
References
- 1. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of 5‐Thio‐L‐Fucose to modulate binding affinity of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - DK [thermofisher.com]
- 8. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resin-assisted enrichment of thiols as a general strategy for proteomic profiling of cysteine-based reversible modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 6-Thiofucose Pentaacetate Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 6-Thiofucose Pentaacetate treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a peracetylated derivative of 6-thiofucose, a synthetic analog of L-fucose. Its primary application is in metabolic glycoengineering. Once deacetylated by cellular esterases, 6-thiofucose enters the fucose salvage pathway and can be incorporated into glycans. This allows for the introduction of a thiol group onto cell surface glycans, which can be used for site-specific conjugation of molecules like drugs or imaging agents.
Q2: What are the potential off-target effects of this compound treatment?
A2: While designed for specific metabolic labeling, this compound, like other metabolic inhibitors, can have off-target effects. These may include:
-
Cytotoxicity: At higher concentrations or with prolonged exposure, the compound can be toxic to cells.
-
Altered Cell Proliferation and Viability: Treatment may lead to a reduction in the rate of cell growth and overall viability.
-
Changes in Cell Adhesion: As fucosylation plays a role in cell-cell and cell-matrix interactions, its alteration can affect cell adhesion properties.
-
Unintended Metabolic Pathway Interference: The introduction of a fucose analog could potentially interfere with other metabolic pathways that utilize fucose or related sugars.
-
Alterations in Cellular Signaling: Fucosylated glycans are involved in various signaling pathways, and their modification could lead to unintended activation or inhibition of these pathways.
Q3: How can I detect off-target effects in my experiments?
A3: A multi-pronged approach is recommended to identify potential off-target effects. This can include a combination of phenotypic assays and molecular analyses. Key experimental approaches are detailed in the troubleshooting guides and experimental protocols below.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability or Proliferation
Possible Cause: The concentration of this compound may be too high, leading to cytotoxicity.
Troubleshooting Steps:
-
Titration Experiment: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.
-
Cell Viability Assay: Use a quantitative assay such as MTT, XTT, or a trypan blue exclusion assay to measure cell viability across a range of concentrations.
-
Proliferation Assay: Monitor cell proliferation using methods like a colony formation assay or by measuring DNA synthesis (e.g., BrdU incorporation).
-
Time-Course Experiment: Evaluate the effect of treatment duration on cell viability and proliferation to identify the optimal exposure time.
Quantitative Data Summary (Hypothetical Data):
| Cell Line | This compound Conc. (µM) | Cell Viability (% of Control) | Proliferation Inhibition (%) |
| HEK293 | 10 | 98 ± 2 | 5 ± 1 |
| 50 | 85 ± 5 | 20 ± 3 | |
| 100 | 60 ± 7 | 45 ± 5 | |
| 200 | 35 ± 6 | 70 ± 6 | |
| CHO | 10 | 99 ± 1 | 3 ± 1 |
| 50 | 90 ± 4 | 15 ± 2 | |
| 100 | 75 ± 6 | 35 ± 4 | |
| 200 | 45 ± 5 | 60 ± 5 |
Issue 2: Altered Cell Morphology or Adhesion
Possible Cause: Incorporation of 6-Thiofucose into cell surface glycans may be disrupting normal cell adhesion processes.
Troubleshooting Steps:
-
Microscopic Examination: Regularly observe cells under a microscope for any changes in morphology, such as rounding, detachment, or altered cell-cell junctions.
-
Cell Adhesion Assay: Quantify cell adhesion to extracellular matrix components (e.g., fibronectin, collagen) or to a monolayer of other cells.
-
Lectin Staining: Use fucose-binding lectins (e.g., Aleuria aurantia lectin - AAL) in flow cytometry or fluorescence microscopy to confirm the incorporation of fucose analogs and assess changes in overall cell surface fucosylation.
Quantitative Data Summary (Hypothetical Data):
| Cell Line | Treatment | Adhesion to Fibronectin (% of Control) | AAL Staining Intensity (MFI) |
| MDA-MB-231 | Control (DMSO) | 100 ± 5 | 1500 ± 150 |
| 50 µM this compound | 80 ± 7 | 1200 ± 120 | |
| 100 µM this compound | 65 ± 9 | 950 ± 100 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Analysis of Cell Surface Fucosylation by Flow Cytometry
-
Cell Preparation: Harvest cells treated with this compound and a control group. Wash the cells with PBS.
-
Lectin Staining: Incubate the cells with a fluorescently labeled fucose-binding lectin (e.g., FITC-AAL) at a predetermined optimal concentration for 30 minutes on ice.
-
Washing: Wash the cells twice with cold PBS to remove unbound lectin.
-
Flow Cytometry: Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the stained cell population.
-
Data Analysis: Compare the MFI of the treated cells to the control cells to determine the change in cell surface fucosylation.
Visualizations
Improving the stability of 6-Thiofucose Pentaacetate in media
Welcome to the technical support center for 6-Thiofucose Pentaacetate (Ac46TFuc). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (Ac46TFuc) is a peracetylated derivative of 6-thiofucose. The acetyl groups increase the molecule's lipophilicity, which enhances its permeability across cell membranes. Once inside the cell, non-specific intracellular esterases remove the acetyl groups, releasing 6-thiofucose.[1][2] This strategy is commonly used in metabolic glycoengineering to introduce thiofucose into cellular glycans for various applications, including antibody-drug conjugation.
Q2: Why am I observing lower than expected incorporation of 6-thiofucose into my cells?
Lower than expected incorporation can be due to several factors, but a primary cause is the instability of this compound in the cell culture medium. The compound can be degraded by two main mechanisms before it enters the cells:
-
Enzymatic Deacetylation: Cell culture media, especially those supplemented with fetal bovine serum (FBS), contain esterases that can prematurely cleave the acetyl groups from Ac46TFuc. This deacetylation reduces its ability to passively diffuse across the cell membrane.
-
Chemical Hydrolysis: The acetyl groups and the glycosidic bond of Ac46TFuc can be hydrolyzed, a process that is dependent on the pH and temperature of the medium.[3][4]
Q3: How can I improve the stability of this compound in my cell culture medium?
To enhance the stability and cellular uptake of Ac46TFuc, consider the following strategies:
-
Reduce Serum Concentration: If your cell line permits, reducing the concentration of FBS in the culture medium can decrease the activity of esterases.
-
Use Serum-Free or Reduced-Serum Media: For sensitive experiments, adapting cells to serum-free or reduced-serum media for the duration of the treatment with Ac46TFuc can significantly improve its stability.
-
Optimize pH: Maintain a stable physiological pH (7.2-7.4) of your culture medium, as deviations to acidic or alkaline conditions can accelerate hydrolysis.[5]
-
Freshly Prepare Solutions: Prepare the working solution of Ac46TFuc in your cell culture medium immediately before adding it to your cells. Avoid storing the compound in aqueous media for extended periods.
-
Control Temperature: Incubate your cells at the recommended temperature (typically 37°C). Avoid prolonged exposure of the media containing Ac46TFuc to higher temperatures.
Q4: What are the best practices for preparing and storing this compound stock solutions?
-
Solvent: Prepare a high-concentration stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption.
-
Working Dilution: When preparing your working solution, dilute the stock solution directly into the pre-warmed cell culture medium and use it immediately.
Troubleshooting Guides
Issue 1: Inconsistent experimental results with this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of stock solution | Prepare fresh stock solution in anhydrous DMSO. Aliquot and store at -80°C. | Consistent results across experiments. |
| Variability in media batches | Use the same lot of cell culture medium and FBS for the entire experiment. | Reduced variability in cellular incorporation. |
| Inconsistent incubation times | Standardize the duration of cell exposure to Ac46TFuc. | More reproducible data. |
Issue 2: High cell toxicity observed after treatment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High concentration of organic solvent | Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.5%). | Reduced cell death and normal morphology. |
| Impure compound | Verify the purity of your this compound using analytical methods like NMR or mass spectrometry. | Elimination of toxicity caused by impurities. |
| Inherent cytotoxicity to the cell line | Perform a dose-response experiment to determine the optimal, non-toxic concentration of Ac46TFuc for your specific cell line. | Identification of a working concentration that maximizes incorporation without significant toxicity. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to quantify the degradation of Ac46TFuc in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (Ac46TFuc)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC system with a C18 column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
Procedure:
-
Prepare Ac46TFuc Solution: Prepare a 1 mM solution of Ac46TFuc in the desired cell culture medium.
-
Incubation: Aliquot the solution into several microcentrifuge tubes and place them in a 37°C incubator with 5% CO2.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one tube from the incubator.
-
Sample Preparation: Immediately quench any enzymatic activity by adding an equal volume of cold acetonitrile. Vortex and centrifuge at high speed to precipitate proteins.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate Ac46TFuc from its deacetylated products (e.g., 10-90% B over 20 minutes).
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm).
-
-
Data Analysis: Quantify the peak area corresponding to intact Ac46TFuc at each time point. Calculate the percentage of remaining Ac46TFuc relative to the 0-hour time point.
Illustrative Stability Data in Different Media (at 37°C):
| Time (hours) | % Remaining Ac46TFuc (DMEM + 10% FBS) | % Remaining Ac46TFuc (Serum-Free DMEM) | % Remaining Ac46TFuc (PBS, pH 7.4) |
| 0 | 100 | 100 | 100 |
| 2 | 85 | 98 | 99 |
| 4 | 72 | 95 | 98 |
| 8 | 55 | 91 | 96 |
| 12 | 40 | 88 | 94 |
| 24 | 15 | 80 | 90 |
Note: This data is for illustrative purposes only. Actual stability will depend on the specific media formulation, serum lot, and experimental conditions.
Visualizations
Caption: Degradation pathway of this compound in media.
Caption: Recommended workflow for using this compound.
References
- 1. Applying Acylated Fucose Analogues to Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yaremalab.johnshopkins.edu [yaremalab.johnshopkins.edu]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of the Hydrolysis Kinetics of Fucosylated Glycosaminoglycan in Mild Acid and Structures of the Resulting Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Background Signal in Click Chemistry Reactions
Welcome to the technical support center for click chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background signals in their click chemistry experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background signal in click chemistry?
A1: Background signals in click chemistry can originate from several sources, depending on the type of reaction being performed.
-
For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Non-specific binding of copper: Copper ions can bind non-specifically to proteins and other biomolecules, leading to unwanted signal.[1][2]
-
Side reactions with thiols: Free thiols, such as those in cysteine residues, can react with the copper catalyst and alkyne probes, leading to off-target labeling.[3] This can result in the formation of thiotriazole protein conjugates, which are a major source of false-positive hits in proteomics studies.[3]
-
Reagent impurities: Impurities in azide or alkyne reagents, or residual copper in reagents, can contribute to background.[1] Even a small percentage of impurities can cause non-specific binding.[1]
-
Excess reagents: Using a large excess of an alkyne tag can lead to probe-independent protein labeling.[3]
-
Reactive oxygen species (ROS): The copper(I) catalyst, in the presence of a reducing agent like sodium ascorbate and oxygen, can generate ROS, which can damage biomolecules and contribute to background.[4][5]
-
-
For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Reaction with thiols: Cyclooctynes, particularly strained ones, can react with free thiols (e.g., from cysteine residues) in an azide-independent manner, leading to significant background labeling.[6][7]
-
Non-specific binding of reagents: The hydrophobicity of some cyclooctyne reagents can lead to non-specific binding to proteins and cell membranes.[8]
-
Reagent instability: Some highly reactive cyclooctynes can be unstable and decompose, potentially leading to side products that cause background.[8]
-
Q2: How can I reduce background signal in my CuAAC reactions?
A2: Several strategies can be employed to minimize background in CuAAC reactions:
-
Optimize Reagent Concentrations: Carefully titrate the concentrations of copper, ligand, and reducing agent. A high ligand-to-copper ratio (at least 5:1) is often recommended to stabilize the copper(I) and prevent side reactions.[3][4]
-
Use High-Purity Reagents: Ensure that your azide and alkyne reagents are of high purity to avoid side reactions from contaminants.[1]
-
Choose the Right Ligand: The choice of ligand is crucial. Water-soluble ligands like THPTA and BTTAA can accelerate the reaction, stabilize the Cu(I) catalyst, and reduce cell toxicity and background.[5][9][10] Some ligands can also act as sacrificial reductants to protect biomolecules from oxidative damage.[4][11]
-
Control the Reducing Agent: While sodium ascorbate is a common reducing agent, elevated concentrations of other reducing agents like TCEP can help prevent oxidative side reactions.[3] However, be aware that phosphines like TCEP can also interfere with the CuAAC reaction by binding to copper.[4]
-
Purification: Implement purification steps to remove excess reagents and byproducts. This can include protein precipitation, dialysis, or chromatography.[12][13] Using purification beads can also be an effective method to remove impurities.[13]
-
Protect from Oxygen: To minimize the generation of reactive oxygen species, it is advisable to cap reaction tubes to limit oxygen exposure.[4]
Q3: What are the best practices for minimizing background in SPAAC reactions?
A3: For SPAAC reactions, the following practices are recommended:
-
Block Free Thiols: To prevent the reaction of cyclooctynes with cysteines, consider pre-treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM).[7]
-
Optimize Cyclooctyne Reagent: The choice of cyclooctyne is important. Some cyclooctynes have been designed to have improved water solubility and reduced non-specific binding.[8] The concentration of the cyclooctyne should also be optimized to be as low as possible while still achieving efficient labeling.[7]
-
Washing Steps: Thorough washing after the labeling reaction is crucial to remove any unbound cyclooctyne reagent.[2]
-
Use Fluorogenic Probes: Employing "click-on" fluorogenic probes that are non-fluorescent until they react with their target can significantly reduce background from unbound probes.[14][15]
Troubleshooting Guides
Guide 1: High Background in CuAAC Imaging Experiments
Issue: You observe high, non-specific fluorescence in your negative control samples (e.g., cells not treated with the azide or alkyne probe) in a CuAAC-based imaging experiment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding of the fluorescent probe | 1. Decrease the concentration of the fluorescent azide/alkyne probe. 2. Increase the number and duration of washing steps after the click reaction. 3. Add a blocking agent like BSA to your buffers.[16] | Reduced background fluorescence in negative controls. |
| Copper-mediated fluorescence | 1. Ensure the use of a copper-chelating ligand (e.g., THPTA, BTTAA) in sufficient excess (5-10 fold) over the copper sulfate. 2. Perform a final wash with a copper chelator like EDTA. | Quenching of non-specific fluorescence caused by copper. |
| Side reactions | 1. If working with protein samples, consider the possibility of thiol-alkyne reactions.[3] Increase the concentration of the reducing agent TCEP (e.g., up to 3 mM) to minimize this.[3] 2. Ensure your buffers are free of primary amines or high concentrations of urea, which can be detrimental to the reaction.[3] | A decrease in off-target labeling and a cleaner signal. |
| Impure Reagents | 1. Use freshly prepared solutions of sodium ascorbate. 2. Verify the purity of your azide and alkyne probes.[1] | Consistent and reproducible results with lower background. |
Experimental Protocols
Protocol 1: General Method for Reducing Background in CuAAC Labeling of Proteins in Cell Lysates
This protocol provides a general workflow for labeling proteins in a cell lysate using CuAAC with an emphasis on minimizing background signal.
-
Lysate Preparation:
-
Lyse cells in a buffer that does not contain primary amines (e.g., Tris) or high concentrations of detergents. A phosphate-based buffer is a good alternative.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Click Reaction Cocktail Preparation (Prepare fresh):
-
Copper Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.
-
Azide/Alkyne Probe: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO).
-
Sodium Ascorbate: Prepare a 500 mM stock solution in water.
-
-
Click Reaction:
-
To your protein lysate (e.g., 1 mg/mL), add the click reaction components in the following order:
-
Azide/Alkyne probe (final concentration: 100 µM)
-
Ligand (final concentration: 500 µM)
-
Copper Sulfate (final concentration: 100 µM)
-
Sodium Ascorbate (final concentration: 5 mM)
-
-
Incubate the reaction at room temperature for 1 hour.
-
-
Protein Precipitation (to remove excess reagents):
-
Add four volumes of ice-cold acetone to the reaction mixture.
-
Incubate at -20°C for at least 1 hour to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the proteins.
-
Carefully remove the supernatant containing excess reagents.
-
Wash the protein pellet with ice-cold methanol.
-
Resuspend the protein pellet in a suitable buffer for downstream analysis (e.g., SDS-PAGE sample buffer).
-
Visualizations
Caption: Troubleshooting workflow for high background in CuAAC reactions.
Caption: Strategies to mitigate background signal in SPAAC reactions.
Quantitative Data Summary
| Parameter | Condition | Effect on Signal/Background | Reference |
| TCEP Concentration (CuAAC) | Increasing TCEP from 1 mM to 3 mM in cell lysate labeling. | Eliminates background from thiol-alkyne side reactions. | [3] |
| Ligand:Copper Ratio (CuAAC) | Using a ligand-to-copper ratio of at least 5:1. | Avoids excessive radical formation and protein damage. | [3] |
| Click-based Amplification | Use of a streptavidin-based amplifier with a picolyl azide functional group. | Provides 3.0–12.7 fold signal amplification with low nonspecific amplification. | [17] |
| SPAAC Reagent Concentration | Lowering strained alkyne concentration to 5 µM. | Reduced non-specific signals in cell lysates. | [7] |
References
- 1. Characterization of Click Chemistry Reagent - Creative Biolabs [creative-biolabs.com]
- 2. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. mdpi.com [mdpi.com]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of benzothiazole “click-on” fluorogenic dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Click-based amplification: designed to facilitate various target labelling modes with ultralow background amplification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Thiofucose Detection with Fucosyltransferases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Thiofucose and specific fucosyltransferases.
Frequently Asked Questions (FAQs)
Q1: Is 6-Thiofucose a substrate for fucosyltransferases?
A1: Yes, 6-Thiofucose can be utilized by cells and incorporated into glycans.[1][2] It is processed through the fucose salvage pathway to form GDP-6-Thiofucose, which then acts as a donor substrate for certain fucosyltransferases, such as α1,6-fucosyltransferase (FUT8).[2] This results in "thiofucosylated" glycoproteins. One study noted that 6-Thiofucose was incorporated into antibody carbohydrates with good efficiency.[1] Similarly, GDP-5-thio-L-fucose has been shown to be a donor substrate for α(1,3)fucosyltransferase.[3]
Q2: Can 6-Thiofucose inhibit fucosylation?
A2: Yes, like other fucose analogs, 6-Thiofucose can act as a metabolic inhibitor of fucosylation.[4] This can occur through two primary mechanisms: competitive inhibition of fucosyltransferases by GDP-6-Thiofucose and feedback inhibition of the de novo GDP-fucose biosynthesis pathway, which can deplete the natural GDP-fucose pool.[2]
Q3: How does the efficiency of 6-Thiofucose as a substrate compare to the natural substrate, L-fucose?
Q4: What is the expected mass shift when 6-Thiofucose is incorporated into a glycan?
A4: The replacement of the ring oxygen in fucose (molecular weight of fucose residue: ~146.14 g/mol ) with sulfur in 6-Thiofucose (molecular weight of 6-Thiofucose residue: ~162.21 g/mol ) results in a mass shift of approximately +16 Da. This distinct mass difference allows for the clear discrimination between fucosylated and thiofucosylated glycans using mass spectrometry.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no signal of thiofucosylation | 1. Poor substrate efficiency: GDP-6-Thiofucose may be a significantly less efficient substrate for your specific fucosyltransferase compared to GDP-fucose. 2. Inhibition of fucosylation: At high concentrations, 6-Thiofucose can inhibit the de novo GDP-fucose synthesis pathway, reducing overall fucosylation. 3. Instability of GDP-6-Thiofucose: Thiosugars and their nucleotide derivatives may have different stability profiles compared to their oxygen-containing counterparts.[6] 4. Inefficient cellular uptake or conversion: The cells may not be efficiently taking up the peracetylated 6-Thiofucose or converting it to GDP-6-Thiofucose. | 1. Increase the concentration of GDP-6-Thiofucose in in vitro assays. For cellular assays, you may need to increase the concentration of the peracetylated 6-Thiofucose in the culture medium. 2. Perform a dose-response experiment to find the optimal concentration of 6-Thiofucose that allows for incorporation without significant inhibition. 3. Prepare fresh solutions of GDP-6-Thiofucose for each experiment and avoid repeated freeze-thaw cycles. 4. Verify the uptake and conversion to the GDP-activated form by LC-MS analysis of cell lysates. |
| High background or non-specific signal | 1. Contaminants in reagents: Impurities in the 6-Thiofucose or other reagents can lead to non-specific signals. 2. Non-specific binding in detection assays: If using an antibody or lectin for detection, it may be binding non-specifically. | 1. Use highly purified 6-Thiofucose and ensure all buffers and reagents are of high quality. 2. Include appropriate controls, such as a no-enzyme control and a no-6-Thiofucose control. Optimize blocking and washing steps in your detection protocol. |
| Difficulty in detecting thiofucosylated proteins/glycans by mass spectrometry | 1. Low abundance of thiofucosylated species: Due to lower enzymatic efficiency, the thiofucosylated protein may be a minor component in a complex mixture. 2. Suboptimal sample preparation: Salts, detergents, and other contaminants can interfere with mass spectrometry analysis. 3. Incorrect data analysis parameters: The software may not be correctly identifying the mass shift associated with thiofucosylation. | 1. Consider enrichment strategies for fucosylated proteins/glycans prior to mass spectrometry analysis. 2. Ensure thorough desalting and cleanup of your sample before analysis. 3. Manually inspect the spectra for the expected +16 Da mass shift. Ensure that the mass tolerance and variable modification settings in your search parameters are appropriate. |
Quantitative Data
Direct kinetic parameters for 6-Thiofucose with fucosyltransferases are not widely reported. However, the following table provides kinetic data for FUT8 with its natural substrate, GDP-fucose, to serve as a benchmark for expected enzyme performance.
| Fucosyltransferase | Substrate | Km (µM) | Reference |
| Human FUT8 | GDP-Fucose | 4.2 |
Note: The catalytic efficiency of fucosyltransferases can be significantly lower with fucose analogs.
Experimental Protocols
In Vitro Fucosyltransferase Activity Assay (Adapted from Fluorescence-Based Methods)
This protocol is adapted for a generic fluorescence-based assay to measure the activity of a fucosyltransferase with GDP-6-Thiofucose.
Materials:
-
Recombinant fucosyltransferase (e.g., FUT8)
-
GDP-6-Thiofucose (donor substrate)
-
Acceptor substrate (e.g., a fluorescently labeled asialo-agalacto-biantennary glycopeptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MnCl2, 0.1% Triton X-100)
-
96-well black microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a fixed concentration of the fluorescently labeled acceptor substrate, and varying concentrations of GDP-6-Thiofucose.
-
Initiate the reaction by adding the fucosyltransferase to each well. Include a "no enzyme" control.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30-60 minutes). Ensure the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).
-
Measure the change in fluorescence using a plate reader. The incorporation of 6-Thiofucose onto the fluorescent acceptor may alter its fluorescent properties, or a secondary detection method may be required depending on the assay design.
-
Plot the reaction velocity against the GDP-6-Thiofucose concentration to determine kinetic parameters.
Detection of Thiofucosylated Glycoproteins by Mass Spectrometry
Procedure:
-
Sample Preparation:
-
Culture cells in the presence of peracetylated 6-Thiofucose (e.g., 50-100 µM) for 24-72 hours.
-
Lyse the cells and isolate the glycoprotein of interest via immunoprecipitation or other purification methods.
-
Perform an in-gel or in-solution tryptic digest of the purified glycoprotein.
-
-
Glycopeptide Enrichment (Optional):
-
Enrich for glycopeptides using hydrophilic interaction liquid chromatography (HILIC) or other glycopeptide enrichment techniques.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide/glycopeptide mixture by LC-MS/MS on a high-resolution mass spectrometer.
-
Acquire data in a data-dependent mode, selecting precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the MS/MS data against the appropriate protein database using a search engine that allows for the specification of variable modifications.
-
Define a variable modification corresponding to the mass of a thiofucosylated hexose residue on asparagine (for N-glycans) or serine/threonine (for O-glycans). Remember the mass shift of +16 Da compared to a standard fucose modification.
-
Manually validate the spectra of identified thiofucosylated glycopeptides to confirm the presence of characteristic fragment ions.
-
Visualizations
Caption: Workflow for detecting thiofucosylation in cellular systems.
Caption: Logical relationship of challenges and solutions.
References
- 1. Metabolic engineering of monoclonal antibody carbohydrates for antibody-drug conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of 5‐Thio‐L‐Fucose to modulate binding affinity of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of GDP-5-thiosugars and their use as glycosyl donor substrates for glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thiosugars: reactivity, methodology and applications - Leiden University [universiteitleiden.nl]
Technical Support Center: 6-Thiofucose Pentaacetate (6-TFAP) Metabolic Labeling
Welcome to the technical support center for 6-Thiofucose Pentaacetate (6-TFAP) metabolic labeling. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-TFAP) and how does it work for metabolic labeling?
A1: this compound (6-TFAP) is a chemically modified analog of fucose, a sugar commonly found on the surface of cells. The "pentaacetate" groups increase the molecule's cell permeability. Once inside the cell, cellular enzymes called esterases remove the acetate groups, converting 6-TFAP into 6-thiofucose. This modified sugar is then processed through the fucose salvage pathway and incorporated into glycoproteins. The "thio" group (sulfur) on the 6th position of the fucose molecule provides a unique chemical handle that can be used for subsequent detection or conjugation, often through click chemistry.
Q2: What are the main applications of 6-TFAP metabolic labeling?
A2: 6-TFAP metabolic labeling is a powerful tool for:
-
Visualizing and identifying fucosylated glycoproteins: The thio-group allows for the attachment of fluorescent probes or affinity tags, enabling the imaging and isolation of glycoproteins that have incorporated the analog.[1]
-
Studying glycoprotein trafficking and dynamics: By tracking the labeled glycoproteins, researchers can investigate their movement within and between cells.
-
Developing antibody-drug conjugates (ADCs): The thio-group can serve as a specific site for conjugating drugs to antibodies, creating targeted therapeutic agents with improved homogeneity.[2]
-
Investigating the role of fucosylation in disease: Aberrant fucosylation is associated with various diseases, including cancer. 6-TFAP can be used to study these changes and identify potential biomarkers.
Q3: Is 6-TFAP toxic to cells?
A3: Like many metabolic labeling reagents, 6-TFAP can exhibit cytotoxicity at high concentrations or with prolonged exposure. It is crucial to determine the optimal concentration and incubation time for your specific cell type to maximize labeling efficiency while minimizing cell death. It is recommended to perform a dose-response experiment and assess cell viability using methods like the MTT assay. Some studies have shown that 6-azido-fucose, a related analog, can be cytotoxic, highlighting the importance of careful optimization for each fucose analog.[3][4]
Q4: How is the incorporated 6-thiofucose detected?
A4: The thiol group introduced by 6-thiofucose can be detected using several methods. A common approach is to use maleimide-functionalized probes (e.g., fluorescent dyes, biotin) that specifically react with the thiol group.[2] Another powerful technique is click chemistry, where the thiol can be further modified to contain an azide or alkyne group for subsequent bioorthogonal ligation.[5][6] Labeled glycoproteins can then be visualized by fluorescence microscopy, flow cytometry, or detected by western blot and mass spectrometry.[1][7]
Troubleshooting Guides
This section addresses specific issues that users may encounter during 6-TFAP metabolic labeling experiments.
Problem 1: Low or No Labeling Signal
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal 6-TFAP Concentration | Perform a dose-response experiment to determine the optimal concentration of 6-TFAP for your cell line. Typical starting concentrations can range from 25 µM to 100 µM. Incubate cells with a range of concentrations for a fixed time and assess labeling intensity. |
| Insufficient Incubation Time | Optimize the incubation time. Labeling can be time-dependent, with signal increasing over time before plateauing. A time course experiment (e.g., 24, 48, 72 hours) can help determine the ideal duration. |
| Inefficient Cellular Uptake or Processing | Ensure that the pentaacetate groups are being efficiently cleaved by intracellular esterases. If low esterase activity is suspected, consider using a different delivery method or a fucose analog with a different chemical modification for enhanced uptake. |
| Low Activity of Fucose Salvage Pathway Enzymes | The conversion of 6-thiofucose to GDP-6-thiofucose is dependent on fucokinase (FUK) and GDP-fucose pyrophosphorylase (GFPP).[8][9] If these enzymes have low activity in your cell line, labeling will be inefficient. Consider overexpressing these enzymes or using a cell line known to have a robust fucose salvage pathway. Some fucose analogs are not well tolerated by the salvage pathway enzymes.[10][11] |
| Poor Substrate for Fucosyltransferases (FUTs) | The final step of incorporation is catalyzed by fucosyltransferases. It's possible that GDP-6-thiofucose is a poor substrate for the specific FUTs expressed in your cells.[3] Research the expression profile of FUTs in your cell line. For example, FUT8 is responsible for core fucosylation.[7][12][13][14] |
| Inefficient Detection Chemistry | Optimize the conditions for your chosen detection method (e.g., click chemistry, maleimide ligation). For click chemistry, ensure the freshness of reagents like copper (I) catalyst and reducing agents.[15] For maleimide reactions, ensure the pH and buffer conditions are optimal. |
Problem 2: High Cell Death or Changes in Cell Morphology
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| 6-TFAP Cytotoxicity | Reduce the concentration of 6-TFAP and/or the incubation time. Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) to determine the maximum tolerable concentration.[16] |
| Solvent Toxicity | 6-TFAP is often dissolved in an organic solvent like DMSO. Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.5%). Run a vehicle control (cells treated with the solvent alone) to assess its effect on cell viability. |
| Perturbation of Biological Processes | The incorporation of an unnatural sugar analog can sometimes interfere with normal cellular functions. Monitor key cellular processes and morphology. If significant changes are observed, consider using a lower concentration of 6-TFAP or a different fucose analog. |
Problem 3: High Background or Non-Specific Staining
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding of Detection Reagents | Ensure adequate blocking and washing steps in your staining protocol. For fluorescent probes, include a control where the metabolic labeling step is omitted but the detection step is performed to assess non-specific binding. |
| Reactive Detection Probes | Some detection probes, particularly those used in click chemistry, can have off-target reactivity. Ensure you are using a bioorthogonal reaction. Consider using copper-free click chemistry which can sometimes reduce background. |
| Contamination | Ensure all reagents and equipment are clean and sterile to avoid contamination that could lead to artifacts. |
Quantitative Data Summary
The efficiency of metabolic labeling can vary depending on the fucose analog and the cell line used. The following table summarizes reported fucosylation levels with different fucose analogs. Note that direct comparative data for 6-TFAP is limited, and performance should be empirically determined for your system.
| Fucose Analog | Cell Line | Concentration | Resulting Fucosylation/Incorporation Level |
| 5-Thio-L-Fucose | CHO | 400 µM | Up to 47% incorporation in place of core-fucosylation.[17] |
| Peracetylated Fucose (Ac4Fuc) | CHO RMD | 20-140 µM | ~90% fucosylation of trastuzumab.[8] |
| 2-Deoxy-2-fluoro-L-fucose (2FFuc) | CHO | Not specified | Potent metabolic inhibitor of fucosylation.[18] |
| 6-Alkynyl-fucose (6AlkFuc) | Various | Not specified | Cell type-dependent labeling efficiency.[19] |
Experimental Protocols
Protocol 1: General Metabolic Labeling with 6-TFAP
-
Cell Seeding: Plate cells at a density that will not lead to over-confluence by the end of the incubation period.
-
Preparation of 6-TFAP Stock Solution: Dissolve 6-TFAP in an appropriate solvent (e.g., DMSO) to make a concentrated stock solution (e.g., 10-100 mM).
-
Labeling: Add the 6-TFAP stock solution to the cell culture medium to achieve the desired final concentration (e.g., 25-100 µM). Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) under standard cell culture conditions.
-
Cell Harvesting: After incubation, wash the cells with PBS to remove any unincorporated 6-TFAP. Cells can then be lysed for downstream analysis (e.g., Western blot, mass spectrometry) or prepared for imaging.
Protocol 2: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.[16]
-
Treatment: Treat the cells with a range of 6-TFAP concentrations. Include a positive control for cell death and a vehicle control.
-
Incubation: Incubate for the same duration as your planned labeling experiment.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[20]
Protocol 3: Detection of 6-Thiofucosylated Proteins by Western Blot
-
Cell Lysis: Lyse the 6-TFAP labeled and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Labeling with Maleimide-Biotin: Incubate the protein lysates with a maleimide-biotin conjugate to label the thio-fucose residues.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[21]
-
Primary Antibody Incubation: Incubate the membrane with a streptavidin-HRP conjugate (to detect biotin) diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane several times with TBST.[22]
-
Detection: Add a chemiluminescent substrate and visualize the bands using an imaging system.[22]
Visualizations
Caption: Fucose salvage pathway for 6-TFAP.
References
- 1. Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 4. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]
- 6. Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The stem region of α1,6-fucosyltransferase FUT8 is required for multimer formation but not catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The fucose salvage pathway inhibits invadopodia formation and extracellular matrix degradation in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The role of FUT8-catalyzed core fucosylation in Alzheimer’s amyloid-β oligomer-induced activation of human microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FUT8-Directed Core Fucosylation of N-glycans Is Regulated by the Glycan Structure and Protein Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mammalian α-1,6-Fucosyltransferase (FUT8) Is the Sole Enzyme Responsible for the N-Acetylglucosaminyltransferase I-independent Core Fucosylation of High-mannose N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. youtube.com [youtube.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
Validation & Comparative
A Head-to-Head Comparison: 6-Thiofucose vs. Alkynyl Fucose Analogs for Cellular Labeling and Detection
For researchers, scientists, and drug development professionals navigating the landscape of metabolic glycan labeling, the choice of chemical reporter is critical. This guide provides an objective comparison of two popular classes of fucose analogs: 6-Thiofucose and alkynyl fucose analogs, offering insights into their respective strengths and weaknesses for detection and conjugation applications.
This comparison guide delves into the performance of 6-Thiofucose and alkynyl fucose analogs (6-alkynyl fucose, 7-alkynyl fucose, and 6-azido fucose), supported by experimental data. We will explore key parameters including metabolic incorporation, detection methodologies, bioorthogonality, and cellular toxicity to aid in the selection of the most appropriate tool for your research needs.
At a Glance: Key Differences
| Feature | 6-Thiofucose | Alkynyl Fucose Analogs |
| Primary Application | Metabolic inhibition, Bioconjugation | Bioorthogonal labeling and detection |
| Detection Chemistry | Thiol-maleimide ligation | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry" |
| Bioorthogonality | Reactive with endogenous thiols | Highly bioorthogonal (alkyne group is inert in biological systems) |
| Signal-to-Noise | Potentially higher background due to off-target reactions | Generally high signal-to-noise ratio |
| Toxicity | Generally low toxicity reported | Varies by analog; 6-Azido-fucose shows moderate to high cytotoxicity |
Performance Comparison: A Deeper Dive
The utility of a fucose analog is determined by its efficient metabolic incorporation into glycans and the subsequent specificity and sensitivity of its detection.
Metabolic Incorporation and Labeling Efficiency
Both 6-Thiofucose and alkynyl fucose analogs are processed by the fucose salvage pathway, where they are converted to their corresponding GDP-fucose analogs and then incorporated into nascent glycans by fucosyltransferases.[1] However, the efficiency of this process can vary significantly between analogs and even between different cell types for the same analog.
Alkynyl Fucose Analogs:
-
6-alkynyl-Fucose (6-Alk-Fuc): Generally shows efficient incorporation into O-Fuc glycans.[1] The level of GDP-6-Alk-Fuc produced in cells is often higher than that of GDP-7-Alk-Fuc.[1]
-
7-alkynyl-Fucose (7-Alk-Fuc): While tolerated by most fucosyltransferases in vitro, its labeling efficiency in cells can be highly dependent on the cell type and the specific glycoprotein.[1][2] It has been observed to label cellular proteins in HEK293 and A549 cells efficiently.[2]
-
6-azido-Fucose (6-Az-Fuc): Demonstrates highly efficient labeling, in some cases surpassing 6-Alk-Fuc and 7-Alk-Fuc.[1] However, this high efficiency is coupled with significant cytotoxicity.[1]
6-Thiofucose:
-
Primarily utilized as a metabolic inhibitor of fucosylation.[3] However, it is also incorporated into antibody carbohydrates with good efficiency, enabling subsequent conjugation.[4]
Quantitative Data Summary:
| Fucose Analog | Cell Line(s) | Observation | Reference |
| 6-Alk-Fuc | HEK293, A549, Neuro2A | Efficiently modifies O-Fuc glycans.[1] Higher cellular GDP-analog levels compared to 7-Alk-Fuc.[1] | [1] |
| 7-Alk-Fuc | HEK293, A549, Neuro2A | Labeling efficiency is highly cell-type dependent.[1] Tolerated by a broad range of fucosyltransferases in vitro.[1] | [1][2] |
| 6-Az-Fuc | Neuro2A | Showed the most efficient labeling compared to 6-Alk-Fuc and 7-Alk-Fuc.[1] | [1] |
| 6-Thiofucose | CHO | Efficiently incorporated into antibody carbohydrates.[4] | [4] |
Detection and Conjugation Chemistries
The choice of fucose analog dictates the available methods for detection and conjugation.
Alkynyl Fucose Analogs: The Power of Click Chemistry
The alkyne group is a bioorthogonal handle, meaning it is chemically inert within biological systems and does not react with endogenous molecules.[5] This allows for highly specific labeling using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".[6] This reaction forms a stable triazole linkage between the alkyne-modified glycan and an azide-containing detection probe, such as a fluorophore or biotin.[6] The high efficiency and specificity of click chemistry typically result in a high signal-to-noise ratio.
6-Thiofucose: Leveraging Thiol-Maleimide Chemistry
The thiol group of incorporated 6-Thiofucose provides a reactive handle for conjugation with maleimide-functionalized molecules.[4] This is a widely used bioconjugation strategy, particularly for creating antibody-drug conjugates (ADCs).[4] While effective, the thiol group is not strictly bioorthogonal, as it can potentially react with endogenous thiols, which could lead to a lower signal-to-noise ratio compared to click chemistry.
Visualizing the Workflow
dot
References
- 1. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Alkynyl fucose is a bioorthogonal analog for O-fucosylation of epidermal growth factor-like repeats and thrombospondin Type-1 repeats by protein O-fucosyltransferases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to Peracetylated Fucose Analogs for Glycobiology Research
For researchers, scientists, and drug development professionals, the modulation of fucosylation presents a compelling therapeutic and investigative avenue. Peracetylated fucose analogs offer a versatile toolkit for this purpose, enabling the study of glycan-dependent signaling pathways and the development of novel therapeutics. This guide provides a side-by-side comparison of different peracetylated fucose analogs, supported by experimental data and detailed protocols to aid in the selection of the most suitable compound for specific research needs.
Fucosylation, the addition of fucose to glycans, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Dysregulation of fucosylation is implicated in various diseases, notably cancer, making it a prime target for therapeutic intervention. Peracetylation of fucose analogs enhances their cell permeability, allowing them to be metabolized by cells and incorporated into glycans or to inhibit fucosylation pathways.[1][2] This guide focuses on a comparative analysis of several key peracetylated fucose analogs, detailing their mechanisms of action and experimental performance.
Comparative Performance of Peracetylated Fucose Analogs
The selection of a peracetylated fucose analog is contingent on the desired biological outcome, whether it be the inhibition of fucosylation, the metabolic labeling of fucosylated glycans, or the modulation of specific signaling pathways. The following table summarizes the quantitative performance of various analogs across different experimental contexts.
| Analog | Target Pathway/Enzyme | Application | Cell Type(s) | Concentration for Effect | Observed Effect | Citation(s) |
| 2F-Peracetyl-Fucose (2F-PAF) | Fucosyltransferases (FUTs), De novo GDP-fucose biosynthesis | Inhibition of fucosylation | UMSCC14B, UMSCC103, NCI-H3122 | 25-200 µM | Inhibition of orosphere formation, invasion, and cell migration.[3] | [3] |
| Peracetylated 6,6-difluoro-l-fucose | Fucosylation pathways | Inhibition of cell proliferation | Colon cancer cell lines, HUVEC | 10-100 µM | Significant inhibition of cancer cell and HUVEC proliferation.[1] | [1] |
| Peracetylated 6,6,6-trifluoro-l-fucose | Fucosylation pathways | Inhibition of cell proliferation | Colon cancer cell lines, HUVEC | 10-100 µM | Significant inhibition of cancer cell and HUVEC proliferation.[1] | [1] |
| Peracetylated 6-Alkynyl-Fucose | FX (GDP-fucose synthase) | Inhibition of fucosylation, Glycan labeling | Neuro2A, HEK293 | 100 µM | Potent inhibitor of cellular fucosylation, higher labeling efficiency than 7-Alk-Fuc in some cell lines.[4] | [4] |
| Peracetylated 7-Alkynyl-Fucose | Fucosyltransferases (FUTs) | Glycan labeling | Caco-2, Molt4, Namalwa, HEK293, A549, Neuro2A | 100 µM | Differential labeling of glycoproteins depending on the cell type.[4] | [4] |
| Peracetylated 6-Azido-Fucose | Fucosyltransferases (FUTs) | Glycan labeling | Neuro2A | 100 µM | Highly efficient labeling of glycans, but showed moderate cytotoxicity in HEK293 and Neuro2A cells.[4] | [4] |
| Tetra-O-acetylated Fucose (Ac4Fuc) | Salvage Pathway | Metabolic glycoengineering | CHO | 20-140 µM | ~90% fucosylation of trastuzumab compared to untreated reference cells.[5] | [5] |
| Tetra-O-propanoylated Fucose (Prop4Fuc) | Salvage Pathway | Metabolic glycoengineering | CHO | 80 µM | Significant fucose incorporation.[5] | [5] |
| PEGylated Fucose (PEG4Fuc) | Salvage Pathway | Metabolic glycoengineering | CHO | 20-80 µM | Lower incorporation into trastuzumab glycans compared to Ac4Fuc.[5] | [5] |
| 5-Alkynylfucose (5-AlkFuc) | FUT8, FX | Inhibition of fucosylation | CHO | Not specified | More potent than 2-deoxy-2-fluorofucose at reducing core fucosylation.[2] | [2] |
Signaling Pathway Modulation: The Notch Pathway
Peracetylated fucose analogs have been shown to modulate the Notch signaling pathway, a critical regulator of cell fate decisions. The incorporation of certain fucose analogs into the O-fucose glycans on Notch receptors can inhibit ligand-induced signaling.
Caption: Modulation of Notch signaling by peracetylated fucose analogs.
Experimental Workflow: Assessing Fucosylation Inhibition
A common workflow to evaluate the efficacy of peracetylated fucose analogs in inhibiting cellular fucosylation involves cell culture, treatment with the analog, and subsequent analysis of cell surface fucosylation levels, often using lectin-based assays.
Caption: Experimental workflow for assessing fucosylation inhibition.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of peracetylated fucose analogs.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Peracetylated fucose analog stock solution (in DMSO or water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the peracetylated fucose analog in complete culture medium.
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing the fucose analog dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Fucosylation Inhibition Assay (Lectin-Based Flow Cytometry)
This protocol quantifies the level of fucosylation on the cell surface.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Peracetylated fucose analog stock solution
-
FITC-conjugated Aleuria Aurantia Lectin (AAL) or other fucose-binding lectin
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and culture until they reach 70-80% confluency.
-
Treat the cells with the desired concentrations of the peracetylated fucose analog for 48-72 hours.
-
Harvest the cells using a non-enzymatic cell dissociation solution and wash them with ice-cold flow cytometry buffer.
-
Resuspend the cells in flow cytometry buffer at a concentration of 1 x 10^6 cells/mL.
-
Add FITC-conjugated AAL to the cell suspension at a predetermined optimal concentration and incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with flow cytometry buffer to remove unbound lectin.
-
Resuspend the cells in 500 µL of flow cytometry buffer and analyze them using a flow cytometer.
-
Determine the mean fluorescence intensity (MFI) of the stained cells. A decrease in MFI compared to the control indicates inhibition of fucosylation.
Glycan Analysis by Mass Spectrometry
This protocol provides a general overview of N-glycan analysis from glycoproteins.
Materials:
-
Cell pellets or purified glycoproteins
-
Lysis buffer (e.g., RIPA buffer)
-
PNGase F
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
MALDI matrix or ESI solvent system
-
Mass spectrometer (MALDI-TOF or ESI-MS)
Procedure:
-
Protein Extraction: Lyse cell pellets or solubilize purified glycoproteins in an appropriate buffer.
-
Denaturation and Reduction/Alkylation: Denature the proteins (e.g., by heating) and reduce and alkylate the cysteine residues to linearize the protein and improve enzyme access.
-
N-glycan Release: Treat the protein sample with PNGase F overnight at 37°C to release the N-linked glycans.
-
Glycan Purification: Purify the released glycans from proteins and other contaminants using SPE cartridges.
-
Mass Spectrometry Analysis:
-
MALDI-TOF MS: Mix the purified glycans with a suitable matrix and spot them onto a MALDI plate for analysis.
-
LC-ESI-MS: Separate the glycans using liquid chromatography (e.g., HILIC) coupled to an electrospray ionization mass spectrometer for more detailed structural information.
-
-
Data Analysis: Analyze the mass spectra to identify the glycan compositions and their relative abundances. The incorporation of fucose analogs will result in a characteristic mass shift.[6]
References
- 1. Inhibition of Delta-induced Notch signaling using fucose analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 6-Thiofucose Modified Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of antibodies produced with the fucose analog 6-Thiofucose against native (fucosylated) and non-fucosylated (afucosylated) antibodies. The inclusion of experimental data, detailed methodologies, and visual diagrams aims to equip researchers with the necessary information to evaluate the potential of 6-Thiofucose in enhancing antibody effector functions for therapeutic applications.
Executive Summary
The modification of N-linked glycans in the Fc region of monoclonal antibodies (mAbs) is a critical strategy for modulating their therapeutic efficacy. The absence of core fucose (afucosylation) is well-established to significantly enhance antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism in the clearance of target cells. This guide focuses on a novel approach to glycoengineering: the incorporation of 6-Thiofucose. Experimental evidence indicates that antibodies produced in the presence of 6-Thiofucose exhibit enhanced ADCC activity and increased binding affinity to the FcγRIIIa receptor, similar to afucosylated antibodies. This enhancement is attributed to both the incorporation of 6-Thiofucose and a concomitant increase in the population of afucosylated antibodies. Conversely, modifications in fucosylation, including the introduction of 6-Thiofucose, do not appear to significantly impact complement-dependent cytotoxicity (CDC) or antigen binding affinity.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing the biological activities of native, afucosylated, and 6-Thiofucose-containing antibodies.
| Parameter | Native Antibody (Rituximab) | Afucosylated Antibody (Rituximab) | 6-Thiofucose Modified Antibody (Rituximab) | Reference |
| ADCC (EC50) | 63 - 87 ng/mL | Log reduction of 0.82 - 1.07 vs. native[1] | 34 - 38 ng/mL (2.6-fold improvement in potency vs. native)[2] | [1][2] |
| FcγRIIIa Binding (Kd) | 100 nM (V176 allotype)540 nM (F176 allotype) | Up to 50-fold improvement in binding affinity vs. native | 13 nM (V176 allotype)70 nM (F176 allotype) (Up to 7.7-fold enhancement vs. native)[2] | [2] |
| Antigen Binding | Similar to modified antibodies | Similar to native antibody[1] | Not significantly different from native antibody | [1] |
| CDC (EC50) | Not significantly different from afucosylated antibody | Log increase of 0.51 vs. native (attenuated)[1] | Not significantly impacted by fucosylation status | [1] |
Table 1: Comparative biological activity of Rituximab variants.
| Parameter | Native Antibody | Afucosylated Antibody | 6-Thiofucose Modified Antibody | Reference |
| FcγRI Binding (Kd) | ~12 nM | Not significantly different from native | ~10 nM | [2] |
| FcγRIIb Binding (Kd) | 1150 nM | Not significantly different from native | 908 nM | [2] |
Table 2: Binding affinities to other Fcγ receptors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol is based on the measurement of lactate dehydrogenase (LDH) released from lysed target cells.
Materials:
-
Target cells (e.g., Raji cells for anti-CD20 antibodies)
-
Effector cells (e.g., Natural Killer (NK) cells or engineered Jurkat cells expressing FcγRIIIa)
-
Test antibodies (native, afucosylated, 6-Thiofucose modified)
-
Assay medium (e.g., RPMI 1640 with low IgG serum)
-
LDH cytotoxicity detection kit
Procedure:
-
Target Cell Preparation: Culture target cells to the appropriate density and viability. On the day of the assay, harvest and wash the cells, then resuspend in assay medium to a final concentration of 1 x 10^5 cells/mL.
-
Effector Cell Preparation: Isolate or culture effector cells. Wash and resuspend in assay medium. The effector-to-target (E:T) cell ratio should be optimized (e.g., 6:1).
-
Assay Setup: In a 96-well round-bottom plate, add 50 µL of target cell suspension to each well.
-
Add 50 µL of serially diluted test antibodies to the respective wells. Include a no-antibody control.
-
Add 50 µL of effector cell suspension to each well.
-
Controls:
-
Spontaneous Release (Target): Target cells with medium only.
-
Spontaneous Release (Effector): Effector cells with medium only.
-
Maximum Release (Target): Target cells with lysis buffer from the LDH kit.
-
-
Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
LDH Measurement: Centrifuge the plate to pellet the cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Add 50 µL of the LDH reaction mixture to each well and incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution.
-
Data Analysis: Measure the absorbance at 490 nm using a plate reader. Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Plot the percentage of specific lysis against the antibody concentration and determine the EC50 value.
Complement-Dependent Cytotoxicity (CDC) Assay
This protocol measures the ability of an antibody to induce cell lysis via the complement cascade.
Materials:
-
Target cells
-
Test antibodies
-
Source of active complement (e.g., normal human serum)
-
Assay medium (e.g., RPMI 1640)
-
Cell viability assay reagent (e.g., a reagent that measures ATP)
Procedure:
-
Cell Plating: Plate target cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight if necessary.
-
Antibody Addition: Add serial dilutions of the test antibodies to the wells.
-
Complement Addition: Add a pre-titered optimal concentration of complement to each well.
-
Controls:
-
Cells only: Target cells with medium.
-
Cells + Complement: Target cells with complement but no antibody.
-
Cells + Antibody: Target cells with the highest concentration of antibody but no complement.
-
Maximum Lysis: Target cells with a lysis reagent.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or fluorescence using a plate reader. Calculate the percentage of specific lysis.
Antigen Binding ELISA
This protocol quantifies the binding of the antibody to its target antigen.
Materials:
-
Recombinant antigen
-
Test antibodies
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (e.g., anti-human IgG)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Coating: Coat a 96-well ELISA plate with the antigen (1-2 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add serial dilutions of the test antibodies to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate and incubate in the dark until a color develops (5-15 minutes).
-
Stop Reaction: Add stop solution to each well.
-
Data Analysis: Measure the absorbance at 450 nm. Plot the absorbance against the antibody concentration to determine the binding curve.
Mandatory Visualizations
ADCC Signaling Pathway
Caption: ADCC signaling cascade initiated by antibody binding.
Experimental Workflow for Antibody Production
Caption: Workflow for producing different antibody glycoforms.
References
- 1. An afucosylated anti-CD20 monoclonal antibody with greater antibody-dependent cellular cytotoxicity and B-cell depletion and lower complement-dependent cytotoxicity than rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of 5‐Thio‐L‐Fucose to modulate binding affinity of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fucosylated vs. 6-Thiofucosylated Antibodies: Impact on Effector Functions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional consequences of incorporating the fucose analog, 6-Thiofucose, into the N-glycans of monoclonal antibodies (mAbs) compared to their natively fucosylated counterparts. While direct cross-reactivity data of anti-fucose antibodies with free 6-Thiofucose is not extensively available in the current literature, a significant body of evidence points to the profound impact of metabolic glycoengineering with 6-Thiofucose on the effector functions of therapeutic antibodies. This is primarily achieved by modulating the antibody's binding affinity to Fc receptors.
The central finding is that the incorporation of 6-Thiofucose in place of core fucose on IgG1 antibodies leads to a significant enhancement of their binding to the FcγRIIIa receptor.[1][2] This, in turn, boosts their antibody-dependent cell-mediated cytotoxicity (ADCC) activity, a critical mechanism of action for many anti-cancer therapies.[1][2]
Quantitative Performance Data
The following table summarizes the key quantitative data from studies on antibodies produced in the presence of 5-Thio-L-Fucose (a commonly used derivative of 6-Thiofucose). The data showcases the enhanced effector functions of the resulting thiofucosylated antibodies compared to their native, fucosylated forms.
| Performance Metric | Native Fucosylated Antibody (Control) | Thiofucosylated Antibody | Fold Change | Reference |
| FcγRIIIa Binding Affinity | Baseline | Up to 7.7-fold increase | ~7.7x | [1][2] |
| ADCC Efficacy | Baseline | 1.5-fold enhancement | 1.5x | [1] |
| ADCC Potency (EC50) | ~75 ng/ml (average) | ~36 ng/ml (average) | ~2.6x | [1] |
Experimental Methodologies
The data presented in this guide is primarily derived from three key experimental procedures: Metabolic Glycoengineering, Surface Plasmon Resonance (SPR), and ADCC Reporter Bioassays.
Metabolic Glycoengineering and Glycan Analysis
This process involves supplementing the cell culture medium with a fucose analog, such as 5-Thio-L-Fucose, during antibody production. The cell's natural salvage pathway incorporates the analog into the antibody's N-glycan structure.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells expressing the monoclonal antibody of interest (e.g., Rituximab) are cultured under standard conditions.
-
Supplementation: The cell culture medium is supplemented with varying concentrations of 5-Thio-L-Fucose (e.g., 200 µM, 400 µM, 800 µM).
-
Antibody Production and Purification: The antibody is produced over a period of several days and subsequently purified from the culture supernatant using standard chromatography techniques (e.g., Protein A affinity chromatography).
-
Glycan Analysis: The glycan profile of the purified antibody is analyzed to confirm the incorporation of 6-Thiofucose. This is typically done by releasing the N-glycans from the antibody, labeling them with a fluorescent dye, and analyzing them via liquid chromatography-mass spectrometry (LC-MS). The mass shift of approximately +16 Da confirms the replacement of fucose with 6-Thiofucose.[1]
Surface Plasmon Resonance (SPR) for FcγRIIIa Binding
SPR is a label-free technique used to measure the binding affinity and kinetics between two molecules in real-time.
Protocol:
-
Chip Preparation: An SPR sensor chip is prepared by immobilizing an anti-His antibody.
-
Ligand Capture: N-terminal His-tagged FcγRIIIa is captured onto the sensor chip surface.
-
Analyte Injection: The fucosylated and thiofucosylated antibody samples are injected over the chip surface at various concentrations.
-
Data Acquisition: The binding of the antibody to the receptor is measured as a change in the refractive index at the surface, generating a sensorgram.
-
Data Analysis: The association and dissociation rates are determined from the sensorgram, and the binding affinity (KD) is calculated. A comparison of the KD values for the fucosylated and thiofucosylated antibodies provides a quantitative measure of the change in binding affinity.
ADCC Reporter Bioassay
This is a cell-based assay that measures the ability of an antibody to induce ADCC. It utilizes an effector cell line (e.g., Jurkat cells) engineered to express the FcγRIIIa receptor and a reporter gene (e.g., luciferase) under the control of a response element that is activated upon receptor engagement.
Protocol:
-
Cell Plating: Target cells expressing the antigen for the antibody of interest (e.g., CD20-positive Raji cells for Rituximab) are plated in a 96-well plate.
-
Antibody Dilution and Addition: A dilution series of the fucosylated and thiofucosylated antibodies is prepared and added to the target cells.
-
Effector Cell Addition: The engineered Jurkat effector cells are added to the wells at a specific effector-to-target cell ratio (e.g., 6:1).
-
Incubation: The plate is incubated for a set period (e.g., 6 hours) at 37°C and 5% CO2 to allow for ADCC induction.
-
Luminescence Measurement: A luciferase assay reagent is added to the wells, and the resulting luminescence is measured using a luminometer. The intensity of the luminescence is proportional to the level of ADCC activity.
-
Data Analysis: Dose-response curves are generated, and the EC50 values (the concentration of antibody that gives half-maximal response) are calculated to determine the potency of each antibody variant.
Visualizing the Mechanisms
To better understand the processes and pathways discussed, the following diagrams illustrate the metabolic engineering workflow and the subsequent signaling cascade.
Caption: Metabolic engineering workflow for 6-Thiofucose incorporation.
Caption: Enhanced FcγRIIIa signaling pathway with thiofucosylated antibodies.
References
6-Thiofucose Pentaacetate: A Superior Substrate for FUT8? A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for more efficient and specific tools in glycobiology is paramount. This guide provides a comprehensive comparison of 6-Thiofucose Pentaacetate and its native counterpart as substrates for Fucosyltransferase 8 (FUT8), the sole enzyme responsible for core fucosylation in mammals. We delve into the available experimental data to objectively assess whether this modified fucose analog offers advantages for applications such as metabolic labeling and drug development.
Core fucosylation, the addition of a fucose sugar to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan, is a critical post-translational modification that modulates the function of a wide array of proteins, including antibodies and cell surface receptors. The enzyme FUT8 catalyzes this transfer from the donor substrate, GDP-fucose. The ability to manipulate this process using fucose analogs like this compound opens up new avenues for research and therapeutic intervention. This compound is a cell-permeable precursor that is intracellularly converted to GDP-6-thiofucose, the actual donor substrate for FUT8.
Performance Comparison: 6-Thiofucose vs. Native Fucose
While direct in vitro kinetic comparisons of GDP-6-thiofucose with GDP-fucose for FUT8 are not extensively documented in publicly available literature, cellular studies provide strong evidence that 6-thiofucose is a competent substrate for FUT8.
One key study demonstrated that when cells producing a monoclonal antibody were cultured in the presence of 6-thiofucose, a significant portion of the secreted antibody was thiofucosylated. In one clone, as much as 69% of the antibody incorporated the thiofucose analog, indicating that GDP-6-thiofucose is recognized and utilized by FUT8 with considerable efficiency within the cellular machinery. This suggests that 6-thiofucose is a "good substrate" in a biological context.
Conversely, it is important to note that not all modifications at the 6-position of fucose are well-tolerated by FUT8. For instance, 6-alkynyl-fucose has been shown to be a "very poor substrate" for FUT8 when compared to the native fucose. This highlights the specificity of the enzyme's active site and underscores the significance of the successful incorporation of 6-thiofucose.
The lack of precise kinetic parameters (Km and Vmax) from in vitro enzymatic assays makes a definitive declaration of this compound as a "better" substrate challenging. However, the high levels of incorporation in cellular systems strongly support its utility as an effective surrogate for native fucose in metabolic labeling experiments.
Experimental Methodologies
To aid researchers in their own investigations, we provide an overview of the typical experimental protocols used to assess FUT8 substrate activity.
In Vitro FUT8 Enzymatic Assay
This assay directly measures the kinetic parameters of FUT8 with a given donor and acceptor substrate.
Materials:
-
Recombinant human FUT8 enzyme
-
GDP-fucose or GDP-6-thiofucose (donor substrate)
-
A suitable glycan acceptor substrate (e.g., a biantennary N-glycan)
-
Assay buffer (e.g., 50 mM MES, pH 6.5, 25 mM MnCl2, 25 mM ATP)
-
Detection system (e.g., HPLC-based detection of the fucosylated product or a coupled enzyme assay that measures the release of GDP)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a fixed concentration of the acceptor substrate, and varying concentrations of the donor substrate (GDP-fucose or GDP-6-thiofucose).
-
Initiate the reaction by adding a known amount of recombinant FUT8.
-
Incubate the reaction at 37°C for a defined period, ensuring the reaction remains in the linear range.
-
Terminate the reaction (e.g., by heat inactivation or addition of a stop solution).
-
Quantify the amount of fucosylated product formed using a suitable detection method.
-
Determine the initial reaction velocities at each donor substrate concentration.
-
Calculate the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Caption: Workflow for an in vitro FUT8 enzymatic assay.
Cellular Metabolic Labeling
This method assesses the ability of a fucose analog to be taken up by cells, converted to its GDP-derivative, and incorporated into glycoproteins by FUT8.
Materials:
-
Cell line of interest (e.g., CHO, HEK293)
-
Cell culture medium
-
This compound or Fucose Pentaacetate (control)
-
Method for glycoprotein isolation (e.g., affinity chromatography)
-
Mass spectrometer for glycan analysis
Procedure:
-
Culture the cells in a medium supplemented with a specific concentration of this compound or the control fucose analog for a desired period (e.g., 24-72 hours).
-
Harvest the cells or the secreted glycoproteins from the culture medium.
-
Isolate the glycoproteins of interest.
-
Release the N-glycans from the glycoproteins (e.g., using PNGase F).
-
Analyze the released glycans by mass spectrometry to determine the extent of incorporation of the fucose analog.
Caption: Workflow for cellular metabolic labeling with this compound.
Signaling Pathways and Logical Relationships
The utilization of this compound follows the same metabolic pathway as native fucose, known as the salvage pathway.
Caption: The metabolic salvage pathway for this compound.
Conclusion
Safety Operating Guide
Safe Disposal of 6-Thiofucose Pentaacetate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 6-Thiofucose Pentaacetate is a critical component of laboratory safety and operational excellence. This document provides a detailed, step-by-step guide for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols and minimizing environmental impact.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment is worn and that the work is conducted in a properly ventilated area, such as a chemical fume hood.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield |
| Hand Protection | Nitrile gloves |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a certified chemical fume hood |
General Safety Precautions:
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Keep away from sources of ignition, as organic compounds may be flammable.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
II. Disposal Procedure: Chemical Neutralization
The recommended disposal method for this compound involves a two-step chemical neutralization process: 1) Deacetylation to remove the five acetate groups, and 2) Thioacetate Hydrolysis to convert the thioacetyl group to a more readily manageable thiol. This process reduces the chemical's complexity and potential hazards.
Experimental Protocol: Step-by-Step Neutralization
-
Preparation of the Reaction Mixture:
-
In a suitably sized flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve the this compound waste in methanol.
-
-
Deacetylation (Zemplén Conditions):
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a catalytic amount of sodium methoxide solution (1 M in methanol) to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir until the deacetylation is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Thioacetate Hydrolysis:
-
Neutralization:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a dilute acid, such as hydrochloric acid (HCl), to a pH of approximately 7. This should be done in a fume hood as the acidification of any remaining sulfide species can release hydrogen sulfide gas.
-
-
Final Waste Collection:
-
The resulting neutralized aqueous solution containing the deacetylated and hydrolyzed fucose derivative should be collected in a designated aqueous hazardous waste container.
-
Clearly label the waste container with its contents.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office.
-
Caption: Workflow for the chemical neutralization and disposal of this compound.
III. Spill Management
In the event of a spill, adhere to the following procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust. For a liquid spill, use an inert absorbent material.
-
Collection: Place the contained material into a suitable, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials should also be disposed of as hazardous waste.
IV. Logical Relationship of Disposal Steps
The disposal procedure follows a logical progression from the most reactive functional groups to a more stable and less hazardous final product. The deacetylation is performed first under milder basic conditions, followed by the more forcing conditions required for thioacetate hydrolysis. Neutralization is the final chemical step to ensure the waste stream is safe for collection and transport.
Caption: Logical flow of the chemical treatment process for this compound disposal.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research and development activities.
References
Personal protective equipment for handling 6-Thiofucose Pentaacetate
Essential Safety and Handling Guide for 6-Thiofucose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Pre-Operational Safety Checklist
Before handling this compound, ensure the following preparations are complete:
-
Familiarization: All personnel must review this guide and any available chemical information.
-
Emergency Contacts: Post emergency contact numbers for the institutional safety office and poison control in a visible location.
-
Safety Equipment: Verify that a safety shower, eyewash station, and fire extinguisher are accessible and in working order.
-
Spill Kit: Ensure a chemical spill kit appropriate for solid reagents is readily available.
-
Ventilation: Confirm that the chemical fume hood is functioning correctly.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical due to the uncharacterized nature of this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1-compliant. A face shield should be worn over goggles, especially when handling larger quantities or if there is a risk of splashing. |
| Hands | Nitrile or Neoprene Gloves | Ensure gloves are compatible with acetylated compounds and organic solvents. Change gloves frequently and immediately if contaminated. |
| Body | Laboratory Coat | A flame-resistant lab coat is recommended. Ensure it is fully buttoned. |
| Respiratory | N95 Respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Step-by-Step Handling Protocol
3.1. Preparation:
-
Don all required PPE as outlined in the table above.
-
Designate a specific area within a certified chemical fume hood for handling this compound.
-
Ensure all necessary equipment (spatulas, weigh boats, glassware) is clean, dry, and readily accessible within the fume hood.
3.2. Handling:
-
Perform all manipulations of this compound, including weighing and transfer, within the chemical fume hood to minimize inhalation exposure.
-
Handle the compound as a solid powder. Avoid actions that could generate dust.
-
Use appropriate tools (e.g., spatulas) for transferring the solid. Do not pour the powder.
-
Keep containers of this compound tightly sealed when not in use.
3.3. Post-Handling:
-
Thoroughly clean all equipment and the work area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose of all contaminated disposable materials (gloves, weigh boats, etc.) as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
| Emergency | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For a small spill, and if trained to do so, cover the spill with an absorbent material from the chemical spill kit and sweep it into a designated hazardous waste container. For a large spill, evacuate the laboratory and contact the institutional safety office immediately. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE and disposable labware, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled hazardous waste container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific disposal procedures.
Storage
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the chemical name and any known hazards.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
